Norcyclizine-d8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Norcyclizine-d8 mechanism of action in vitro
An In-Depth Technical Guide on the In Vitro Core Mechanism of Action of Norcyclizine-d8
Introduction
This compound is the deuterated form of Norcyclizine, the primary N-demethylated active metabolite of Cyclizine, a first-generation antihistamine of the piperazine class.[1][2] Cyclizine is utilized for the prevention and treatment of nausea, vomiting, and dizziness.[1] While the parent compound's primary mechanism involves H1 histamine receptor antagonism, Norcyclizine exhibits a distinct pharmacological profile.[3] The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing it to be distinguished from its non-deuterated counterpart and endogenous metabolites. This guide provides a comprehensive overview of the known in vitro mechanism of action of Norcyclizine, summarizing available data, detailing relevant experimental protocols, and illustrating key pathways.
Core Mechanism of Action
The in vitro mechanism of action of Norcyclizine is multifaceted, extending beyond the classical antihistaminic effects of its parent compound. While direct and extensive research on Norcyclizine is limited, its activities can be inferred from comparative studies with Cyclizine and from research into its derivatives.
Histamine H1 Receptor Activity
Norcyclizine is consistently reported to have significantly less antihistaminic activity at the histamine H1 receptor compared to Cyclizine.[2][3] While Cyclizine is a potent H1 receptor antagonist, Norcyclizine's contribution to the overall clinical antihistaminic effect of Cyclizine is considered minimal.[3] Due to a lack of specific binding affinity data in published literature, a quantitative comparison is challenging.[3]
Antimicrobial and Anticancer Potential
Norcyclizine serves as a versatile pharmacological scaffold for the synthesis of novel antimicrobial and anticancer agents.[4] Derivatives of 1-Benzhydrylpiperazine (Norcyclizine) have been shown to enhance the antibacterial activity of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This enhancement is believed to be achieved through the inhibition of the allosteric site of Penicillin-Binding Protein 2a (PBP2a), an enzyme critical for bacterial cell wall synthesis in MRSA.[4][5]
Cytotoxicity
Studies have shown that Cyclizine can induce concentration-dependent cytotoxicity and apoptosis in macrophage cell lines through both intrinsic and extrinsic pathways.[1] Given that Norcyclizine is a major metabolite, it is crucial to characterize its own cytotoxic profile to understand its potential therapeutic applications or off-target toxicities.[1]
Data Presentation
The quantitative data for Norcyclizine's direct mechanism of action is not widely available. The following tables summarize the comparative pharmacology and provide a framework for its cytotoxic assessment.
Table 1: Comparative Receptor Binding Affinity
| Compound | Histamine H1 Receptor | Muscarinic Receptors | Dopamine D2 Receptors | Serotonin 5-HT2A Receptors |
| Norcyclizine | Significantly lower affinity than Cyclizine (Specific Ki not published)[3] | Data not available | Data not available | Data not available |
| Cyclizine | Potent antagonist (Specific Ki varies)[3] | Moderate antagonist activity[3] | Low affinity[3] | Low affinity[3] |
| Cetirizine | ~6 nM[3] | >10,000 nM[3] | >10,000 nM[3] | >10,000 nM[3] |
Table 2: Framework for In Vitro Cytotoxicity Assessment of Norcyclizine
| Assay Type | Principle | Endpoint Measured | Typical Cell Lines |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[1] | Cell viability, metabolic activity | HEK293, CHO, Macrophage lines |
| LDH Release Assay | Measures release of lactate dehydrogenase (LDH) from cells with damaged membranes.[1] | Cytotoxicity, membrane integrity | HEK293, CHO, Macrophage lines |
| Apoptosis Assay | Detection of markers like caspase activation or Annexin V staining. | Induction of programmed cell death | Macrophage lines, Cancer cell lines |
| Cell Cycle Analysis | Flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Cell cycle arrest | Cancer cell lines |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro mechanism of action of Norcyclizine.
Protocol 1: Competitive Radioligand Binding Assay (H1 Receptor)
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radioligand.
-
Objective: To determine the inhibitory constant (Ki) of Norcyclizine for the human histamine H1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[3]
-
Radioligand: [³H]mepyramine.
-
Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., Mepyramine).
-
Test Compound: Norcyclizine at various concentrations.
-
Assay Buffer: Physiological salt solution.
-
-
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of Norcyclizine.[3]
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a sufficient time at a specific temperature (e.g., 25°C).[3]
-
Separation: Separate bound from unbound radioligand via rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Norcyclizine to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Histamine-Induced Calcium Release Assay (H1 Functional Antagonism)
This functional assay measures a compound's ability to act as an antagonist by blocking agonist-induced intracellular signaling.
-
Objective: To determine the functional potency (IC₅₀) of Norcyclizine in inhibiting H1 receptor signaling.[3]
-
Materials:
-
A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[3]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Agonist: Histamine.[3]
-
Test Compound: Norcyclizine at various concentrations.
-
Assay Buffer: Physiological salt solution (e.g., Hanks' Balanced Salt Solution).[3]
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Dye Loading: Load the cells with the calcium-sensitive dye.
-
Compound Incubation: Incubate the cells with varying concentrations of Norcyclizine.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) and add histamine to stimulate the H1 receptors.[3]
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[3]
-
-
Data Analysis: Quantify the ability of Norcyclizine to inhibit the histamine-induced calcium signal. Determine the IC₅₀ value, which is the concentration that produces 50% inhibition of the maximal response to histamine.[3]
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability.[1]
-
Objective: To determine the IC₅₀ value of Norcyclizine for cell growth inhibition.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.[1]
-
Compound Treatment: Treat cells with various concentrations of Norcyclizine and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium, add solubilization solution to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability against the log of Norcyclizine concentration to determine the IC₅₀ value.[1]
Signaling Pathways and Workflows
Metabolic conversion of Cyclizine to Norcyclizine.
Simplified Histamine H1 receptor signaling cascade.
Proposed mechanism for Norcyclizine derivatives in MRSA.
General workflow for assessing Norcyclizine cytotoxicity.
References
An In-depth Technical Guide to the Synthesis and Characterization of Norcyclizine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Norcyclizine-d8, a deuterated analog of the pharmaceutically relevant compound Norcyclizine. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. Norcyclizine and its derivatives are key intermediates in the synthesis of various antihistamines, such as cyclizine and cinnarizine, and have also shown potential as antimicrobial and anticancer agents.[1] The introduction of deuterium atoms (d8) in the piperazine ring of Norcyclizine creates a valuable tool for metabolic studies, allowing for the differentiation and quantification of the parent compound and its metabolites in biological matrices.
Chemical Profile and Properties
This compound, also known as 1-(Diphenylmethyl)piperazine-d8, is a stable isotopically labeled form of Norcyclizine. The deuteration is located on the piperazine ring, which can significantly impact the metabolic fate of the molecule.
| Property | Value |
| IUPAC Name | 1-(Diphenylmethyl)piperazine-1,2,3,4,5,6,7,8-d8 |
| Synonyms | 1-Benzhydrylpiperazine-d8 |
| CAS Number | 1330188-81-2 |
| Molecular Formula | C₁₇H₁₂D₈N₂ |
| Molecular Weight | 260.40 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol |
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of piperazine-d8 with diphenylmethyl bromide. This method is a modification of the well-established procedure for the synthesis of non-deuterated Norcyclizine.
Synthetic Workflow
The overall synthetic workflow for this compound is depicted below.
Experimental Protocol
This protocol is adapted from the synthesis of Norcyclizine.[1]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) |
| Diphenylmethyl bromide | 247.13 |
| Piperazine-d8 | 94.19 |
| Sodium Carbonate (Na₂CO₃) | 105.99 |
| Potassium Iodide (KI) | 166.00 |
| Toluene | 92.14 |
| Methanol | 32.04 |
| Chloroform | 119.38 |
| Silica Gel (for column chromatography) | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylmethyl bromide (10.0 g, 40.5 mmol), piperazine-d8 (7.6 g, 80.9 mmol, 2 equivalents), sodium carbonate (17.2 g, 162 mmol, 4 equivalents), and potassium iodide (6.7 g, 40.5 mmol, 1 equivalent).
-
Solvent Addition: Add 200 mL of anhydrous toluene to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 110-111 °C). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of toluene.
-
Concentration: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. The recommended eluent is a gradient of methanol in chloroform (e.g., 0-10% methanol).
-
Product Isolation: Collect the fractions containing the purified product (monitor by TLC). Combine the appropriate fractions and evaporate the solvent to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR and ¹³C NMR Data
Due to the deuteration of the piperazine ring, the proton NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the piperazine protons will be absent.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.40 | m | 10H | Aromatic protons (phenyl rings) |
| 4.25 | s | 1H | -CH(Ph)₂ |
| 2.1 (broad) | s | 1H | -NH |
Note: The chemical shifts are predicted based on the non-deuterated compound and may vary slightly.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | Quaternary aromatic carbons |
| 128.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.0 | Aromatic CH |
| 76.0 | -CH(Ph)₂ |
Note: The signals for the deuterated carbons of the piperazine ring will be significantly broadened and likely unobserved in a standard ¹³C NMR spectrum due to quadrupolar relaxation.
Mass Spectrometry
Mass spectrometry is a crucial technique to confirm the incorporation of deuterium atoms and the overall structure of this compound.
Expected Mass Spectrum Data:
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |
| ESI-MS | Positive | 261.2 |
The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can also be analyzed to further confirm the structure. A characteristic fragment would be the loss of the piperazine-d8 moiety, resulting in the diphenylmethyl cation at m/z 167.
Metabolic Pathway of Cyclizine
Norcyclizine is the primary active metabolite of the antihistamine drug Cyclizine. The metabolic conversion involves the N-demethylation of Cyclizine, a reaction often catalyzed by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for pharmacokinetic and drug interaction studies.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and outlines the key characterization methods. The use of deuterated analogs like this compound is indispensable in modern drug development, offering a powerful tool for elucidating metabolic pathways and improving the accuracy of pharmacokinetic studies. The information presented herein is intended to facilitate the preparation and analysis of this important research compound. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals described in this guide.
References
physical and chemical properties of Norcyclizine-d8
Norcyclizine-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is the deuterium-labeled form of Norcyclizine, the primary N-demethylated metabolite of the first-generation antihistamine, Cyclizine.[1][2][3][4] The incorporation of deuterium atoms provides a stable heavy isotope tracer, making this compound an invaluable tool in quantitative analysis for pharmacokinetic and metabolic studies.[2] Deuteration can potentially alter the metabolic profile of a drug, which has garnered significant interest in drug development.[2] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological pathways of its parent compound.
Core Physical and Chemical Properties
This compound, also known as 1-(Diphenylmethyl)piperazine-d8 or 1-Benzhydrylpiperazine-d8, is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine ring.[2][5] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods.
Table 1: Physical and Chemical Data for this compound and Norcyclizine
| Property | This compound | Norcyclizine |
| IUPAC Name | 1-(Diphenylmethyl)piperazine-d8 | 1-(Diphenylmethyl)piperazine[6][7] |
| Synonyms | 1-Benzhydrylpiperazine-d8[2] | 1-Benzhydrylpiperazine[6][8] |
| CAS Number | 1330188-81-2[2][5][9] | 841-77-0[6][8] |
| Molecular Formula | C₁₇H₁₂D₈N₂[2][5][9] | C₁₇H₂₀N₂[7][8] |
| Molecular Weight | 260.40 g/mol [2][5][9] | 252.35 g/mol [7][8] |
| Appearance | Expected to be a solid or oil[6] | Solid or oil[6] |
| Solubility | Soluble in organic solvents (e.g., chloroform)[6] | Soluble in organic solvents (e.g., chloroform)[6] |
Biological Context and Signaling Pathways
Norcyclizine is the principal metabolite of Cyclizine, an H1 receptor antagonist used as an antiemetic.[1][3] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP2D6, through N-demethylation.[1][4] While Cyclizine is a potent antihistamine with anticholinergic properties, Norcyclizine exhibits significantly lower affinity for the histamine H1 receptor.[3][10][11] The parent drug, Cyclizine, exerts its antiemetic effects by blocking H1 and muscarinic receptors in the brain's vomiting center and chemoreceptor trigger zone (CTZ).[3][12]
Experimental Protocols
Synthesis of Norcyclizine (Unlabeled)
The synthesis of Norcyclizine is typically achieved via the N-alkylation of piperazine.[6] This protocol is adapted from established procedures.[6]
Materials and Reagents:
-
Diphenylmethyl bromide
-
Piperazine (use a large excess, 3-5 equivalents)[13]
-
Potassium iodide
-
Sodium carbonate
-
Toluene (anhydrous)[13]
-
Dichloromethane (DCM)
-
Methanol
-
Chloroform
-
Silica Gel for column chromatography
Equipment:
-
1 L Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography column and TLC apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol).[6]
-
Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[6]
-
Reaction: Stir the mixture vigorously and heat to reflux for approximately 3.5 hours. Monitor the reaction's progress by TLC.[6]
-
Work-up: After completion, cool the mixture to room temperature. Add DCM to dissolve the product and filter the solid precipitate (excess piperazine and inorganic salts). Wash the solids with a small amount of toluene.[6][13]
-
Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a 10% methanol in chloroform solution.[6]
-
Product Isolation: Collect the fractions containing the purified Norcyclizine, monitoring with TLC. Combine the relevant fractions and evaporate the solvent to yield the final product.[6]
Characterization:
-
The identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
¹H NMR (CDCl₃): δ 1.82 (s, 1H), 2.3 (t, J=5 Hz, 4H), 2.85 (t, J=5 Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[6]
Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS
This protocol provides a validated method for the quantification of Norcyclizine in a biological matrix, where this compound would be used as the internal standard.[4][14]
Materials and Equipment:
-
Human plasma samples
-
This compound (Internal Standard)
-
Acetonitrile (for protein precipitation)
-
Centrifuge
-
LC-MS/MS system (e.g., HPLC or LC-MS/MS)[14]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Extraction:
-
Carefully collect the supernatant.[14]
-
-
Analysis:
Identification of Norcyclizine Metabolites in Urine by GC-MS
This method is suitable for identifying phase I metabolites after enzymatic cleavage of conjugates.[4]
Procedure:
-
Hydrolysis: Treat urine samples with a β-glucuronidase enzyme to release any conjugated metabolites.[4]
-
Extraction: Use mixed-mode solid-phase extraction (SPE) cartridges to isolate basic compounds like Norcyclizine and its metabolites.[4]
-
Elution and Evaporation: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a nitrogen stream.[4]
-
Derivatization: To improve volatility for GC analysis, derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.[4]
-
GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with Electron Ionization (EI+) or Chemical Ionization (CI+) for structure elucidation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Norcyclizine and its Deuterated Analog, Norcyclizine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of non-deuterated Norcyclizine and its stable isotope-labeled counterpart, Norcyclizine-d8. The document details their respective physicochemical properties, pharmacological contexts, and, most critically, the application of this compound as an internal standard in the bioanalysis of Norcyclizine. Experimental protocols and data are presented to support researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Core Concepts and Physicochemical Properties
Norcyclizine, also known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is the primary, N-demethylated active metabolite of Cyclizine, a first-generation antihistamine and antiemetic.[1][2] Cyclizine is principally metabolized via N-demethylation to form Norcyclizine, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[3][4] While Cyclizine is a potent H1 receptor antagonist, Norcyclizine exhibits significantly less antihistaminic activity.[5][6][7]
This compound is the deuterium-labeled version of Norcyclizine.[8] In this analog, eight hydrogen atoms on the piperazine ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[9][10] This substitution increases the molecular weight of the compound without significantly altering its chemical properties. This key difference makes this compound an ideal internal standard (IS) for quantitative mass spectrometry-based bioanalytical methods.[11]
Table 1: Comparison of Physicochemical Properties
| Property | Norcyclizine | This compound | Data Source(s) |
| Molecular Formula | C₁₇H₂₀N₂ | C₁₇H₁₂D₈N₂ | [12][13],[10] |
| Molecular Weight | 252.35 g/mol | 260.40 g/mol | [12][14],[9][10] |
| Chemical Structure | 1-(Diphenylmethyl)piperazine | 1-(Diphenylmethyl)piperazine-d8 | [2],[8] |
| Primary Application | Analyte (Metabolite of Cyclizine) | Internal Standard for Bioanalysis | [1],[15] |
Metabolic and Signaling Pathways
The primary relevance of Norcyclizine is in the context of its parent drug, Cyclizine. Understanding the metabolic conversion and the ultimate mechanism of action is crucial for pharmacokinetic and pharmacodynamic studies.
Metabolic Pathway of Cyclizine
Cyclizine undergoes biotransformation primarily through oxidative N-dealkylation to form Norcyclizine.[1] This metabolic process is a critical factor in the drug's overall pharmacokinetic profile and can be influenced by genetic polymorphisms in the CYP2D6 enzyme.[3][4]
Signaling Pathway: Histamine H1 Receptor
Cyclizine functions as a histamine H1 receptor antagonist.[7][16] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately increase intracellular calcium levels and activate protein kinase C (PKC), respectively.[17] As an antagonist, Cyclizine blocks this pathway, mitigating allergic and emetic responses. Norcyclizine has significantly lower activity at this receptor.[6]
The Role of this compound in Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification. It is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[11]
A stable isotope-labeled (SIL) internal standard, like this compound, is considered the "gold standard".[15][18] It has nearly identical chemical and physical properties to the non-deuterated analyte. This ensures it behaves the same way during extraction, chromatography, and ionization, but is distinguishable by its higher mass in the mass spectrometer.[11] This co-elution and similar behavior allow it to accurately compensate for matrix effects and analyte loss, leading to highly reliable data.
Experimental Workflow: LC-MS/MS Quantification
The following diagram outlines a typical workflow for quantifying Norcyclizine in a biological matrix (e.g., plasma) using this compound as the internal standard.
Quantitative Data and Experimental Protocols
Table 2: Representative LC-MS/MS Method Parameters
This table summarizes typical parameters for a validated LC-MS/MS method for Norcyclizine quantification, often using a structural analog like Cinnarizine as an IS when a SIL IS is not used. The principles directly apply to using this compound.
| Parameter | Value / Condition | Data Source(s) |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [19][20] |
| Sample Preparation | Protein Precipitation with Acetonitrile | [19][21] |
| Internal Standard (IS) | Cinnarizine (structural analog) or This compound (SIL) | [19], |
| Chromatographic Column | C8 or C18 reversed-phase, e.g., 50 mm x 2.0 mm | [19][21] |
| Mobile Phase | Gradient of Methanol and 0.05% Formic Acid | [19][21] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [19][21] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [19][21] |
| MRM Transition (Norcyclizine) | Precursor Ion (m/z) 253.2 → Product Ion (m/z) 167.2 | [1][19] |
| Linearity Range | 2 - 200 ng/mL | [19][20] |
| Lower Limit of Quantification | 2 ng/mL | [19][20] |
| Precision (RSD%) | < 14% | [19][20] |
| Accuracy | Within ±8% | [19][20] |
Detailed Experimental Protocol: Quantification of Norcyclizine in Human Plasma
This protocol provides a detailed methodology for the quantification of Norcyclizine in human plasma using LC-MS/MS, adapted from published methods.[19][20]
1. Materials and Reagents:
-
Norcyclizine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Norcyclizine and this compound in methanol.
-
Calibration Standards: Serially dilute the Norcyclizine stock solution with a blank plasma/methanol mixture to prepare calibration standards ranging from 2 to 200 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the Internal Standard Working Solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: C8, 50 mm x 2.0 mm, 5 µm particle size.
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program: A linear gradient appropriate to separate Norcyclizine from endogenous plasma components (e.g., 20% B to 95% B over 2 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: ESI, Positive Mode.
-
MRM Transitions:
-
Norcyclizine: Q1 m/z 253.2 → Q3 m/z 167.2
-
This compound: Q1 m/z 261.4 → Q3 m/z 167.2 (or other appropriate fragment)
-
5. Data Analysis:
-
Integrate the peak areas for both Norcyclizine and this compound for all samples.
-
Calculate the peak area ratio (Norcyclizine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Norcyclizine in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Norcyclizine is the primary metabolite of Cyclizine, possessing distinct pharmacological properties. This compound serves as an indispensable tool for the accurate and precise quantification of Norcyclizine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability and compensates for matrix effects, adhering to the gold standard for bioanalytical method development. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize these compounds in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 19. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
The Pivotal Role of Norcyclizine as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcyclizine, known chemically as 1-(diphenylmethyl)piperazine, is a critical starting material and a 'privileged scaffold' in medicinal chemistry.[1][2] Its rigid, three-dimensional structure, featuring a diphenylmethyl group and a piperazine ring with two modifiable nitrogen atoms, makes it an ideal precursor for the synthesis of a wide array of bioactive molecules.[2] This technical guide provides a comprehensive overview of Norcyclizine's role as a pharmaceutical intermediate, detailing its synthesis, its conversion into active pharmaceutical ingredients (APIs), and the biological pathways targeted by its derivatives.
Synthesis of Norcyclizine
The most prevalent and straightforward method for synthesizing Norcyclizine is through the nucleophilic substitution (N-alkylation) of piperazine with a benzhydryl halide, such as diphenylmethyl bromide or chloride.[1][3]
Experimental Protocol: N-Alkylation of Piperazine
This protocol is adapted from a well-established laboratory procedure for the synthesis of 1-(diphenylmethyl)piperazine.[1]
Materials and Reagents:
-
Diphenylmethyl bromide
-
Piperazine
-
Potassium iodide
-
Sodium carbonate
-
Toluene
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Equipment:
-
1 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol).[1] To minimize the formation of the di-substituted byproduct, a significant excess of piperazine (3-5 equivalents) is recommended.[3]
-
Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[1] The use of anhydrous solvents is crucial to prevent the hydrolysis of the benzhydryl halide.[3]
-
Reaction: Stir the mixture vigorously and heat to reflux for 3.5 hours. Monitor the reaction's progress by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of toluene.[1]
-
Concentration: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a 10% methanol in chloroform solution as the eluent.[1]
-
Product Isolation: Collect the fractions containing the purified Norcyclizine (monitored by TLC). Combine the relevant fractions and evaporate the solvent to yield pure Norcyclizine.[1]
Characterization:
The identity and purity of the synthesized Norcyclizine can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃): δ 1.82 (s, 1H), 2.3 (t, J=5 Hz, 4H), 2.85 (t, J=5 Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[1]
Quantitative Data for Norcyclizine Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| Diphenylmethyl bromide | 40 g (0.16 mol) | [1] |
| Piperazine | 27.8 g (0.32 mol) | [1] |
| Potassium iodide | 26.8 g (0.16 mol) | [1] |
| Sodium carbonate | 86 g (0.81 mol) | [1] |
| Toluene | 400 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 3.5 hours | [1] |
| Product | ||
| Expected Yield | ~4.5 g | [1] |
| Reported Yield | 74.2% | [4] |
| Appearance | White to light yellow crystalline powder | [3] |
Norcyclizine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Norcyclizine is a key building block for several established APIs, most notably the antihistamines Cyclizine and Cinnarizine.
Synthesis of Cyclizine
Cyclizine, an H1-receptor antagonist used to treat nausea and vomiting, is the N-methylated derivative of Norcyclizine.[5][6] A common synthetic route is the Eschweiler-Clarke reaction.[7]
This protocol is based on a patented process for the preparation of Cyclizine.[7][8]
Materials and Reagents:
-
Norcyclizine (Diphenyl methyl-piperazine)
-
Formic acid (assay NLT 85%)
-
Formaldehyde (assay NLT 37%)
-
Water
-
Sodium hydroxide solution (caustic lye)
-
Methanol
-
Hydrochloric acid (assay NLT 35.0%)
Procedure:
-
Reaction Mixture Preparation: In a suitable vessel, slowly mix formic acid (11.8 g, 2.2 moles) and formaldehyde (9.6 g, 1.2 moles) with 75 mL of water while maintaining ambient temperature.[7]
-
Addition of Norcyclizine: Add Norcyclizine (25.0 g, 1.0 mole) to the solution and mix.[7]
-
Reaction: Heat the reaction mixture to 75-80°C and stir for 2.0 hours.[7]
-
Isolation of Cyclizine Free Base: Cool the reaction mixture to ambient temperature. Adjust the pH to basic with a sodium hydroxide solution. The resulting product precipitates and is filtered and washed with water.[7]
-
Formation of Cyclizine Hydrochloride: Dissolve the Cyclizine free base (25.0 g, purity NLT 98.0%) in 50.0 mL of Methanol. To the clear solution, add hydrochloric acid (8.4 mL, 1.0 mole) while maintaining the temperature between 45 to 55°C. Stir the mixture for 2 hours. The resulting Cyclizine Hydrochloride is then filtered and dried.[8]
| Parameter | Value | Reference |
| Starting Materials | ||
| Norcyclizine | 25.0 g (1.0 mole) | [7] |
| Formic acid | 11.8 g (2.2 moles) | [7] |
| Formaldehyde | 9.6 g (1.2 moles) | [7] |
| Reaction Conditions | ||
| Temperature | 75-80°C | [7] |
| Time | 2.0 hours | [7] |
| Product | ||
| GC Purity (Free Base) | 97.01% | [7] |
| Yield (Hydrochloride) | 90.5% | [8] |
| Purity (Hydrochloride) | 99.4% | [8] |
Synthesis of Cinnarizine
Cinnarizine is another antihistamine derived from Norcyclizine, used for motion sickness and vertigo. Its synthesis involves the N-alkylation of piperazine with cinnamyl chloride followed by reaction with a benzhydryl halide, or the reaction of Norcyclizine with cinnamyl chloride.
This protocol is based on a patented method for preparing Cinnarizine.[9]
Materials and Reagents:
-
Cinnamyl piperazine
-
Diphenyl-chloromethane
-
An appropriate organic solvent (e.g., 95% ethanol)
-
A carbonate base
Procedure:
-
Preparation of Cinnamyl Piperazine: In a reactor, dissolve piperazine anhydrous in 95% ethanol and heat to 70-80°C. Add cinnamyl chloride and react for 1-3 hours. After the reaction, remove the solvent, add an organic solvent to stir, and filter to obtain cinnamyl piperazine.[9]
-
Synthesis of Cinnarizine: In a reactor, add the prepared cinnamyl piperazine, an organic solvent, and a carbonate base. Heat the mixture to reflux and then add diphenyl-chloromethane dropwise. React for 4-7 hours to obtain the crude Cinnarizine product.[9]
| Parameter | Value | Reference |
| Key Intermediates | ||
| Cinnamyl chloride yield | 77.0% | [9] |
| Diphenyl-chloromethane yield | 94.1% | [9] |
| Final Product | ||
| Overall Isolated Yield (from bulk alcohols in a continuous flow process) | 82% | [10][11] |
| Purity (from an alternative batch process) | >99% | [12] |
| Yield (from an alternative batch process) | >85% | [12] |
Norcyclizine as a Scaffold for Novel Therapeutics
The Norcyclizine framework is a "privileged scaffold" for the development of new drugs targeting a range of diseases.[2]
Antimicrobial Activity: Targeting PBP2a in MRSA
Derivatives of Norcyclizine have been shown to enhance the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[13] This is achieved by inhibiting Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers resistance to β-lactam antibiotics in MRSA.[2][13]
Anticancer Activity: HDAC Inhibition
The 1-benzhydrylpiperazine scaffold has been utilized to design potent histone deacetylase (HDAC) inhibitors with anti-breast cancer activity.[2] HDAC inhibitors can induce the expression of tumor suppressor genes, leading to cell differentiation and apoptosis.[14]
Antiviral Activity: Targeting Hepatitis C Virus (HCV)
Chlorcyclizine, a derivative of Norcyclizine, and its analogues have been identified as potent inhibitors of HCV infection.[2] They are thought to target the entry step of the HCV lifecycle.[15]
Conclusion
Norcyclizine is a versatile and highly valuable pharmaceutical intermediate. Its straightforward synthesis and the adaptability of its piperazine ring for further functionalization have established it as a cornerstone in the synthesis of important antihistamines. Furthermore, the recognition of the Norcyclizine scaffold as a "privileged" structure has opened new avenues for the development of novel therapeutics targeting a wide range of diseases, from bacterial infections to cancer and viral illnesses. The continued exploration of Norcyclizine derivatives promises to yield new and effective medicines for the future.
References
- 1. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 7. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]
- 9. CN103172593A - Preparation technology of cinnarizine - Google Patents [patents.google.com]
- 10. research.tue.nl [research.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 13. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora - PMC [pmc.ncbi.nlm.nih.gov]
The Norcyclizine Scaffold: A Privileged Platform for Novel Therapeutic Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Norcyclizine, chemically known as 1-(diphenylmethyl)piperazine, is a versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry.[1] As the primary metabolite of the first-generation antihistamine cyclizine, norcyclizine itself exhibits significantly reduced histamine H1 receptor affinity.[2][3][4][5] However, its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an ideal starting point for the synthesis of a diverse range of bioactive molecules with broad pharmacological activities.[1] This technical guide provides a comprehensive overview of the potential applications of norcyclizine derivatives in research, with a focus on their antimicrobial, anticancer, antiviral, and neurological applications. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to facilitate further research and drug development.
Synthetic Methodologies
The synthesis of norcyclizine derivatives generally involves the functionalization of the piperazine ring or modifications to the benzhydryl moiety. A common and effective method is the nucleophilic substitution reaction between a substituted benzhydryl chloride and a piperazine derivative.[1] This approach allows for the introduction of various substituents, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
For instance, a general procedure for the synthesis of 1-benzhydryl-piperazine sulfonamides and carboxamides involves cooling a solution of 1-benzhydryl-piperazine in dry dichloromethane, adding triethylamine, and then adding the appropriate sulfonyl or acid chloride. The reaction is stirred at room temperature, and the product is extracted and purified.
Potential Research Applications
Antimicrobial Agents: Combating Antibiotic Resistance
A significant area of research has focused on the development of norcyclizine derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds have been shown to enhance the activity of β-lactam antibiotics by inhibiting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance in MRSA.[1]
The following table summarizes the in vitro antibacterial activity of various 1-benzhydryl-piperazine derivatives against Gram-positive and Gram-negative bacteria.
| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| 8d | Sulfonamide | S. aureus | - | 26 |
| S. epidermis | - | 28 | ||
| 8e | Sulfonamide | S. aureus | - | 21 |
| S. epidermis | - | 23 | ||
| 9c | Carboxamide | S. aureus | - | 22 |
| S. epidermis | - | 24 | ||
| 9e | Carboxamide | S. aureus | - | 27 |
| S. epidermis | - | 28 | ||
| 9f | Carboxamide | S. aureus | - | 25 |
| S. epidermis | - | 26 | ||
| 9h | Carboxamide | S. aureus | - | 28 |
| S. epidermis | - | 29 | ||
| Streptomycin | Standard | S. aureus | - | 30 |
| S. epidermis | - | 32 |
Data is illustrative of the potential of this chemical class and is based on studies of 1-benzhydryl-piperazine derivatives.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution:
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, MRSA isolates, test compounds, and a bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.
-
Prepare a suspension of the MRSA isolate and dilute it to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include growth control (inoculum without compound) and sterility control (MHB only) wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible turbidity.[3]
-
Checkerboard Assay for Synergistic Activity:
This assay is used to assess the synergistic effect of a norcyclizine derivative and a β-lactam antibiotic.
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of concentrations by serially diluting one compound horizontally and the other vertically.
-
Inoculate the plate with a standardized MRSA suspension and incubate as for the MIC assay.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
A FICI of ≤ 0.5 indicates synergy.[2]
-
References
Norcyclizine: An In-Depth Technical Guide on the Primary Metabolite of Cyclizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclizine, a first-generation H1 antihistamine, is extensively used for its antiemetic properties. Its clinical efficacy and safety profile are intrinsically linked to its metabolism, primarily through N-demethylation to its main metabolite, norcyclizine. This technical guide provides a comprehensive overview of norcyclizine, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies for its quantification. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and clinical monitoring, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of norcyclizine's role in the pharmacology of cyclizine.
Metabolism of Cyclizine to Norcyclizine
The principal metabolic transformation of cyclizine in the human body is N-demethylation, leading to the formation of norcyclizine.[1] This biotransformation is a critical determinant of cyclizine's pharmacokinetic profile and has implications for its therapeutic effects and potential for drug-drug interactions.[1]
Metabolic Pathway
The conversion of cyclizine to norcyclizine occurs primarily through oxidative N-dealkylation.[2][3] This reaction involves the removal of the methyl group from the piperazine ring of the cyclizine molecule.
Key Enzymatic Player: Cytochrome P450 2D6
The N-demethylation of cyclizine is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.[1][4] CYP2D6 is a highly polymorphic enzyme, and genetic variations in the CYP2D6 gene can lead to significant interindividual differences in metabolic capacity.[4] This genetic variability is a key factor influencing cyclizine's pharmacokinetics, affecting plasma concentrations and the ratio of the parent drug to its metabolite.[4][5] Consequently, an individual's CYP2D6 genotype can be predictive of their metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), which can, in turn, inform the potential for therapeutic success or adverse drug reactions.[4] While direct enzyme kinetic parameters (Km and Vmax) for cyclizine N-demethylation by CYP2D6 are not extensively reported, the significant role of this enzyme has been inferred from studies observing variations in the metabolic ratio of cyclizine to norcyclizine in individuals with different CYP2D6 genotypes.[1][5]
Pharmacokinetics of Cyclizine and Norcyclizine
The pharmacokinetic profiles of cyclizine and norcyclizine are closely intertwined. While detailed pharmacokinetic parameters for norcyclizine are not as extensively documented as for its parent compound, available data indicate that both substances share a similar plasma elimination half-life of approximately 20 hours.[6]
| Parameter | Cyclizine | Norcyclizine | Reference |
| Plasma Elimination Half-life | ~20 hours | ~20 hours | [6] |
| Primary Route of Metabolism | N-demethylation | - | [6] |
| Primary Metabolite | Norcyclizine | - | [6] |
Table 1: Comparative Pharmacokinetic Parameters.
A study in palliative care patients receiving continuous subcutaneous infusions of cyclizine reported a median cyclizine half-life of 13 hours, a volume of distribution of 23 L/kg, and a clearance of 15 mL/min/kg.[5][7] In this patient group, the median overall metabolic ratio of cyclizine to norcyclizine at steady state was 4.9 and was found to vary with CYP2D6 genotype.[5][7] For patients on oral cyclizine, the median metabolic ratio was 2.1 and did not show a significant variation with CYP2D6 genotype.[5][7]
Pharmacodynamics and Comparative Activity
The metabolic conversion of cyclizine to norcyclizine significantly alters its pharmacological activity. Norcyclizine exhibits considerably lower antihistaminic (H1) activity compared to its parent compound, cyclizine.[3][6] The adverse effects of cyclizine are primarily associated with its antihistaminic and anticholinergic properties.[6] Given norcyclizine's reduced antihistaminic activity, it is anticipated that the intensity of these side effects would be diminished with the metabolite.[6]
Recent research has indicated that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines in a concentration-dependent manner.[6] However, there is currently a lack of direct evidence to suggest that norcyclizine possesses similar or different effects on these apoptotic pathways.[1] Further investigation is required to elucidate the specific pharmacological activities of norcyclizine.[1]
| Parameter | Cyclizine | Norcyclizine | Reference |
| Antihistaminic (H1) Activity | Active | Little to no activity | [6] |
| Acute Toxicity (Oral LD50, Mouse) | 147 mg/kg | Data not available | [6] |
| Genotoxicity (Ames Test) | Non-mutagenic | Data not available | [6] |
Table 2: Comparative Pharmacodynamic and Toxicological Data.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are crucial for the quantification of cyclizine and norcyclizine in biological matrices for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[2] High-performance liquid chromatography (HPLC) with coulometric detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.[8][9]
High-Performance Liquid Chromatography (HPLC) with Coulometric Detection
An HPLC method with coulometric detection has been developed for the sensitive and selective determination of cyclizine and norcyclizine in serum and urine.[10]
Table 3: Quantitative Parameters for HPLC with Coulometric Detection. [8][10]
| Parameter | Serum | Urine |
|---|
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |
Sample Preparation (Solid-Phase Extraction): [10]
-
Condition a C18 solid-phase extraction (SPE) column.
-
Apply the serum or urine sample to the SPE column.
-
Wash the column to remove interferences.
-
Elute cyclizine and norcyclizine from the column.
-
Perform a phase-separation step.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions: [10]
-
Column: Reversed-phase C18 analytical column.
-
Mobile Phase: Phosphate buffer (0.05 M, pH 3)-acetonitrile (7:3).
-
Detector: Dual electrode coulometric detector operated in the "oxidative-screen" mode.
-
Detector 1: 0.55 V
-
Detector 2: 0.90 V
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a rapid, highly sensitive, and specific method for the quantification of cyclizine and norcyclizine in human plasma.[11]
Table 4: Quantitative Parameters for LC-MS/MS in Human Plasma. [8][11]
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
| Internal Standard | Cinnarizine |
Sample Preparation (Protein Precipitation): [2][11]
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., Cinnarizine).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Centrifuge the sample.
-
Collect the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions: [11]
-
Column: C8 analytical column (50 mm × 2.0 mm).
-
Mobile Phase: Linear gradient of methanol and 0.05% formic acid.
-
Total Analysis Time: 4 minutes.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Cyclizine transition: m/z 267.2 → 167.2
-
Norcyclizine transition: m/z 253.2 → 167.2
-
The characteristic product ion at m/z 167.2 corresponds to the stable diphenylmethylium (benzhydrylium) cation, which results from the cleavage of the bond between the benzhydryl carbon and the piperazine ring.[2] This fragmentation pattern is a hallmark of benzhydrylpiperazine compounds.[2]
Conclusion
Norcyclizine is the primary and pharmacologically less active metabolite of cyclizine, formed predominantly via CYP2D6-mediated N-demethylation. The genetic polymorphism of CYP2D6 can significantly influence the metabolic ratio of cyclizine to norcyclizine, thereby affecting the drug's pharmacokinetic profile and potentially its clinical outcomes. The development of robust analytical methods, such as HPLC with coulometric detection and LC-MS/MS, has enabled the accurate quantification of both compounds in biological fluids, which is essential for comprehensive pharmacokinetic and pharmacodynamic evaluations. While the antihistaminic activity of norcyclizine is significantly reduced compared to its parent compound, further research is warranted to fully elucidate its complete pharmacological and toxicological profile. This technical guide provides a foundational resource for professionals in the field, summarizing key quantitative data and detailing experimental protocols to support ongoing and future research into the metabolism and effects of cyclizine and norcyclizine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Commercial Availability and Use of Norcyclizine-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcyclizine-d8, the deuterium-labeled analogue of Norcyclizine, serves as a critical internal standard for the quantitative analysis of its parent compound in biological matrices. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application in bioanalytical methodologies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside diagrams illustrating its role in analytical workflows and the biological context of Norcyclizine.
Introduction
Norcyclizine, also known as 1-(Diphenylmethyl)piperazine, is the primary N-demethylated metabolite of the first-generation antihistamine, cyclizine.[1][2] While Norcyclizine itself exhibits significantly reduced affinity for the histamine H1 receptor compared to its parent compound, its quantification is crucial for pharmacokinetic and metabolic studies of cyclizine.[3] this compound, with its eight deuterium atoms, provides a stable, isotopically labeled internal standard that is ideal for mass spectrometry-based bioanalysis, ensuring accuracy and precision in quantifying Norcyclizine levels in complex biological samples.[4]
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. The following table summarizes the product offerings from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis for detailed purity and isotopic enrichment data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities |
| MedChemExpress | This compound | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | 5 mg, 50 mg[2] |
| Pharmaffiliates | 1-Benzhydrylpiperazine-d8 | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | Inquire for details[5] |
| ChemScene | This compound | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | Inquire for details[6] |
| LGC Standards (TRC) | 1-Benzhydrylpiperazine-d8 | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | 10 mg, 50 mg, 100 mg[7] |
| Cayman Chemical | This compound | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | Inquire for details[8] |
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | 1-(Diphenylmethyl)piperazine-d8, 1-Benzhydrylpiperazine-d8[2][5] |
| Appearance | Typically a solid[9] |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[2] |
| Shipping Conditions | Can be shipped at ambient temperature.[5] |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of Norcyclizine in biological fluids such as plasma and urine.[1][10] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[4][11]
Experimental Protocol: Quantification of Norcyclizine in Human Plasma by LC-MS/MS
This protocol is a representative example based on established methodologies.[1][12]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of this compound as the internal standard.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.1.2. LC-MS/MS Parameters
The following table outlines typical parameters for the chromatographic separation and mass spectrometric detection of Norcyclizine and this compound.
| Parameter | Condition |
| LC Column | C8 or C18, e.g., 50 mm x 2.0 mm[1] |
| Mobile Phase | Gradient of methanol and 0.05% formic acid in water[1] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][13] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[1][13] |
| MRM Transition (Norcyclizine) | m/z 253.2 → 167.2[1][13] |
| MRM Transition (this compound) | m/z 261.2 → 167.2 (calculated) |
| Internal Standard | Cinnarizine has also been used[1] |
Visualizations: Workflows and Pathways
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Norcyclizine in a biological sample using this compound as an internal standard.
Caption: Workflow for Norcyclizine quantification using a deuterated internal standard.
Metabolic Pathway of Cyclizine
Norcyclizine is the primary metabolite of cyclizine, formed through N-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.
Caption: Metabolic conversion of Cyclizine to Norcyclizine.
Histamine H1 Receptor Signaling Pathway
As Norcyclizine is a metabolite of the antihistamine cyclizine, understanding the histamine H1 receptor signaling pathway provides important biological context. Cyclizine acts as an antagonist to this pathway.
Caption: Simplified Histamine H1 receptor signaling cascade.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics, enabling the accurate quantification of Norcyclizine. Its commercial availability from several reputable suppliers facilitates its use in validated bioanalytical methods. The protocols and workflows outlined in this guide provide a framework for the application of this compound in a research setting, ensuring reliable and reproducible data for the advancement of drug development programs.
References
- 1. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Benzhydrylpiperazine-d8 | LGC Standards [lgcstandards.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Quantitative Analysis of Norcyclizine in Human Plasma using Norcyclizine-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for the sensitive and selective quantification of norcyclizine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Norcyclizine is the primary active metabolite of the antihistamine cyclizine.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This method employs a stable isotope-labeled internal standard, Norcyclizine-d8, to ensure high accuracy and precision. The straightforward protein precipitation sample preparation method and a rapid chromatographic run make this protocol suitable for high-throughput analysis.
Introduction
Norcyclizine is formed through the N-demethylation of cyclizine, a process likely involving the cytochrome P450 enzyme CYP2D6.[1] Accurate quantification of norcyclizine is essential for understanding the metabolism and disposition of its parent drug. LC-MS/MS offers superior sensitivity and specificity for bioanalytical applications compared to other methods.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. This compound is the deuterated form of norcyclizine and exhibits similar physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability in instrument response.
Experimental Protocols
Materials and Reagents
-
Norcyclizine standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Standard and Internal Standard Stock Solutions
-
Norcyclizine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of norcyclizine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the norcyclizine stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a C8 analytical column.
| Parameter | Specification |
| Column | C8, 50 mm × 2.0 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Linear Gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 4 minutes |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
| Parameter | Specification |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Dwell Time | 100 ms (Typical) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norcyclizine | 253.2 | 167.2 | Optimized for instrument |
| This compound (IS) | 261.2 | 167.2 | Optimized for instrument |
Note: The precursor ion for this compound is +8 Da higher than that of norcyclizine due to the eight deuterium atoms. The product ion is expected to be the same, corresponding to the stable diphenylmethylium cation, as the fragmentation occurs at the bond between the benzhydryl carbon and the deuterated piperazine ring.[1]
Data Presentation
The performance of the LC-MS/MS method for norcyclizine quantification in human plasma is summarized below. This data is based on previously published methods for norcyclizine and is expected to be achievable with the use of this compound as the internal standard.[2][3][4]
| Parameter | Performance Characteristic |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | Within ±8% |
| Recovery | > 87% |
Mandatory Visualizations
Metabolic Pathway of Cyclizine
Caption: Metabolic pathway of Cyclizine to its primary metabolite Norcyclizine.
Experimental Workflow for Norcyclizine Quantification
Caption: Detailed workflow for the quantitative analysis of Norcyclizine.
References
Application Note and Protocol for the Quantification of Norcyclizine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Norcyclizine, the primary active metabolite of Cyclizine, in human plasma.[1][2] The methodology is based on a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[2][3]
Introduction
Norcyclizine is formed through the oxidative N-dealkylation of Cyclizine, a first-generation antihistamine used for the treatment and prevention of nausea and vomiting.[2] Accurate and precise quantification of Norcyclizine in human plasma is essential for understanding its pharmacokinetic profile and its contribution to the overall therapeutic effect and potential side effects of Cyclizine. This protocol details a rapid and sensitive LC-MS/MS method for the determination of Norcyclizine in human plasma.[3]
Principle of the Method
This method utilizes protein precipitation for the extraction of Norcyclizine and an internal standard (IS), Cinnarizine, from human plasma.[3][4] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[3][4] Quantification is achieved by comparing the peak area ratio of Norcyclizine to the internal standard against a calibration curve.
Materials and Reagents
-
Norcyclizine reference standard
-
Cinnarizine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Instrumentation
-
HPLC system capable of gradient elution
-
Reversed-phase C8 or C18 analytical column (e.g., 50 mm × 2.0 mm, 5 µm)[3]
-
Tandem mass spectrometer with an electrospray ionization source
Experimental Protocols
-
Primary Stock Solutions: Prepare individual primary stock solutions of Norcyclizine and Cinnarizine in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Norcyclizine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of Cinnarizine (e.g., 100 ng/mL) in acetonitrile.[3]
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add the internal standard working solution to each tube (except the blank).[1]
-
To precipitate plasma proteins, add 200 µL of acetonitrile containing the internal standard to each 100 µL plasma sample.[2]
-
Vortex mix the samples for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method Validation
The bioanalytical method should be validated according to regulatory guidelines. The following parameters are typically assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Data Presentation
The quantitative performance of the described LC-MS/MS method for Norcyclizine is summarized in the table below.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][3] |
| Linearity Range | 2-200 ng/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.996[1][3] |
| Intra-day Precision (%RSD) | < 14%[1][3] |
| Inter-day Precision (%RSD) | < 14%[1][3] |
| Accuracy | within ±8%[1][3] |
| Recovery | > 87%[1][3] |
Visualizations
Caption: Experimental workflow for the quantification of Norcyclizine in human plasma.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for Norcyclizine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Norcyclizine, the primary active metabolite of Cyclizine, in biological matrices. The protocols focus on robust and validated techniques, including protein precipitation and solid-phase extraction, coupled with highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Norcyclizine is the N-demethylated metabolite of Cyclizine, a first-generation antihistamine and antiemetic.[1] Accurate quantification of Norcyclizine is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1] LC-MS/MS is a preferred method for its high sensitivity and specificity in analyzing Norcyclizine in biological samples such as plasma, serum, and urine.[1][2]
Metabolic Pathway of Cyclizine
Cyclizine is primarily metabolized in the body through oxidative N-dealkylation to form Norcyclizine. This biotransformation may involve the cytochrome P450 enzyme CYP2D6.[1] Further metabolism can lead to hydroxylation and subsequent phase II conjugation reactions, forming glucuronides or sulfates before excretion.[1]
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reliable quantification of Norcyclizine. The primary goals are to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The most common methods are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation for Human Plasma
This method is rapid and straightforward, making it suitable for high-throughput analysis.[3]
Experimental Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution (e.g., Cinnarizine).[1][4]
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Serum and Urine
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects and improving sensitivity.[2][3]
Experimental Protocol:
-
Column Conditioning: Condition a C18 SPE column by washing it sequentially with methanol and then 0.05 M phosphate buffer (pH 3).[3]
-
Sample Loading: Load the pre-treated serum or urine sample onto the conditioned SPE column.[3]
-
Washing: Wash the column with a suitable solvent to remove interfering components. An example of a wash solution is a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3) (70:30 v/v).[3]
-
Elution: Elute Norcyclizine from the column using an appropriate elution solvent, such as methanol or acetonitrile.[3]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.[3]
-
Reconstitution: Reconstitute the dried residue in the mobile phase before injection into the analytical system.[3]
For urine samples containing conjugated metabolites, a hydrolysis step using an enzyme like β-glucuronidase may be necessary before SPE.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated analytical methods for Norcyclizine quantification.
Table 1: LC-MS/MS Method Performance in Human Plasma [2][4]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
| Internal Standard | Cinnarizine |
Table 2: HPLC with Coulometric Detection Method Performance [2]
| Parameter | Serum | Urine |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction |
Analytical Method: LC-MS/MS
A typical LC-MS/MS method for the analysis of Norcyclizine is detailed below.
Chromatographic Conditions:
-
Column: C8, 50 mm x 2.0 mm[4]
-
Mobile Phase: Linear gradient of methanol and 0.05% formic acid[4]
-
Total Analysis Time: 4 minutes[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
The major product ion at m/z 167.2 corresponds to the stable diphenylmethylium cation, which is a characteristic fragment for benzhydrylpiperazine compounds.[1]
Logical Workflow for Method Selection
The choice between protein precipitation and solid-phase extraction depends on the specific requirements of the analysis, such as the desired level of cleanliness, sensitivity, and sample throughput.
References
Chromatographic Separation of Cyclizine and Its Active Metabolite, Norcyclizine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine is a first-generation H1 receptor antagonist belonging to the piperazine derivative class of drugs.[1][2] It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2][3] The therapeutic and pharmacological monitoring of cyclizine often necessitates the simultaneous quantification of its primary and active N-demethylated metabolite, norcyclizine.[4][5] Cyclizine undergoes extensive hepatic metabolism, primarily through oxidative N-dealkylation to form norcyclizine, a process potentially involving the cytochrome P450 enzyme CYP2D6.[1][4][6]
This document provides detailed application notes and protocols for the chromatographic separation and quantification of cyclizine and norcyclizine in biological matrices. The methodologies described herein are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV), Coulometric, and Tandem Mass Spectrometry (LC-MS/MS) detection.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the validated analytical methods for cyclizine and norcyclizine detection, facilitating easy comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | HPLC with UV Detection | HPLC with Coulometric Detection |
| Analyte(s) | Cyclizine and Norcyclizine | Cyclizine and Norcyclizine |
| Matrix | Serum, Urine | Serum, Urine |
| Limit of Quantitation (LOQ) | 5 µg/mL | 1 ng/mL |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Internal Standard | Protryptiline hydrochloride | Chlorcyclizine |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Value |
| Analyte(s) | Cyclizine and Norcyclizine |
| Matrix | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996[7] |
| Intra-day Precision (%RSD) | < 14%[7] |
| Inter-day Precision (%RSD) | < 14%[7] |
| Accuracy | within ±8%[7] |
| Recovery | > 87%[7] |
| Internal Standard | Cinnarizine[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Quantitative Analysis of Cyclizine and Norcyclizine in Human Serum and Urine by HPLC with Coulometric Detection
This method offers high sensitivity for the determination of cyclizine and norcyclizine in biological fluids.[8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE column.
-
Load the serum or urine sample onto the conditioned SPE column.[8]
-
Wash the column with an appropriate solvent to remove interfering components.
-
Elute cyclizine and norcyclizine from the column using a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in the mobile phase for injection into the HPLC system.[9]
2. Chromatographic Conditions
-
Column: Custom-packed reversed-phase C18 analytical column.[8]
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 3):Acetonitrile (7:3, v/v).[8][10]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detector: Dual-electrode coulometric detector operated in the "oxidative-screen" mode.[8][10]
-
Detector Settings:
-
Internal Standard: Chlorcyclizine[9]
Protocol 2: Quantitative Analysis of Cyclizine and Norcyclizine in Human Plasma by LC-MS/MS
This protocol details a rapid, simple, and highly specific validated method for the quantification of cyclizine and norcyclizine in human plasma.[4][7]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add the internal standard (e.g., Cinnarizine).[4]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[4][7]
-
Vortex the mixture.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.[11]
2. Chromatographic Conditions
-
Column: C8, 50 mm x 2.0 mm analytical column.[7]
-
Mobile Phase: A linear gradient of methanol and 0.05% formic acid.[7]
-
Total Analysis Time: 4 minutes.[7]
-
Detector: Tandem Mass Spectrometer (MS/MS).[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Internal Standard: Cinnarizine[7]
Protocol 3: Analysis of Cyclizine and Norcyclizine in Serum and Urine by HPLC with UV Detection
This method, while less sensitive than coulometric detection or LC-MS/MS, can be employed for the determination of cyclizine and norcyclizine.[3][12]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Utilize a solid-phase extraction procedure with a reversed-phase C18 material.[3]
-
Follow the general SPE procedure outlined in Protocol 1. A phase-separation step may be incorporated for further purification.[3][10]
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column.[10]
-
Mobile Phase: Acetonitrile:0.05 M Phosphate Buffer (pH 3) (40:60, v/v).[10]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detector: UV Detector.
-
Detection Wavelength: 200 nm.[10]
-
Internal Standard: Protryptiline hydrochloride[10]
Visualizations
The following diagrams illustrate the metabolic pathway of cyclizine and the general experimental workflows for the analysis of cyclizine and norcyclizine.
Caption: General workflow for Cyclizine and Norcyclizine analysis.
Caption: Detailed workflow for LC-MS/MS sample preparation.
Caption: Metabolic pathway of Cyclizine to Norcyclizine.[4]
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Cyclizine - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Norcyclizine-d8
For Research Use Only (RUO). Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norcyclizine-d8 in a research setting. This compound, a deuterated analog of Norcyclizine, is commonly used as an internal standard in pharmacokinetic and drug metabolism studies of Cyclizine.[1][2] The protocol provided herein offers a reliable workflow for sample preparation and instrument parameters to ensure accurate and reproducible results.
Introduction
Norcyclizine is the primary active N-demethylated metabolite of Cyclizine, a first-generation antihistamine and antiemetic.[1][3] Accurate quantification of Norcyclizine is crucial for understanding the pharmacokinetics of its parent drug. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the detection of this compound using tandem mass spectrometry, which offers high selectivity and sensitivity.[1][4]
Experimental
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.[5][6]
-
To a 100 µL aliquot of the plasma sample, add the appropriate amount of this compound working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C8 reversed-phase column with a gradient elution of methanol and formic acid.[5][6]
| Parameter | Value |
| Column | C8, 50 mm x 2.0 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 4 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+).[5][6] Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Mass Spectrometry Settings for this compound Detection
| Parameter | This compound |
| Precursor Ion (Q1) m/z | 261.3 |
| Product Ion (Q2) m/z | 167.2 |
| Collision Energy (CE) | 35 eV (starting value, requires optimization) |
| Declustering Potential (DP) | 80 V (starting value, requires optimization) |
| Ionization Mode | ESI+ |
Note: The precursor ion for this compound is predicted based on the addition of eight deuterium atoms to the monoisotopic mass of Norcyclizine (253.2 g/mol ). The major product ion at m/z 167.2 corresponds to the stable diphenylmethylium cation, which is a characteristic fragment for benzhydrylpiperazine compounds and does not contain the deuterated portion of the molecule.[1] Collision energy and declustering potential are instrument-dependent and should be optimized for maximum signal intensity.
Results
The described LC-MS/MS method provides a selective and sensitive means for the detection of this compound. The chromatographic conditions are designed to provide good peak shape and resolution. The MRM transition is highly specific to this compound, minimizing interferences from the matrix.
Table 2: Performance Characteristics of a Similar Method for Norcyclizine [4][5]
| Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
These performance characteristics are for the non-deuterated Norcyclizine and are provided as a reference for the expected performance of the method for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Metabolic Pathway of Cyclizine
Caption: Metabolic pathway of Cyclizine to Norcyclizine.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and high-throughput approach for the detection of this compound. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in research environments. The high selectivity of tandem mass spectrometry ensures accurate quantification, which is critical for its application as an internal standard in drug metabolism and pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotransformation of cyclizine in greyhounds. 1: Identification and analysis of cyclizine and some basic metabolites in canine urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
developing an analytical method for Norcyclizine quantification
An overview of validated analytical methods for the quantification of Norcyclizine, the primary metabolite of Cyclizine, in biological matrices is detailed in these application notes. The protocols provided are intended for researchers and scientists in drug development and clinical monitoring. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Coulometric Detection, both offering high sensitivity and selectivity for the analysis of Norcyclizine in plasma, serum, and urine.[1]
Norcyclizine, also known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is the main active N-demethylated metabolite of Cyclizine, a first-generation antihistamine and antiemetic.[2][3][4] The accurate quantification of Norcyclizine is essential for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.[2][5]
Metabolic Pathway of Cyclizine
Cyclizine undergoes biotransformation in the body, primarily through oxidative N-dealkylation, to form its active metabolite, Norcyclizine.[2] This metabolic process is suggested to involve the cytochrome P450 enzyme CYP2D6.[2] Norcyclizine can be further metabolized through processes like hydroxylation to form monohydroxylated metabolites. These phase I metabolites can then undergo phase II conjugation reactions to form glucuronides or sulfates, which are more readily excreted.[2]
Physicochemical Properties of Norcyclizine
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂[3] |
| Molecular Weight | 252.35 g/mol [3] |
| CAS Number | 841-77-0[3] |
| Synonyms | 1-(Diphenylmethyl)piperazine, 1-Benzhydrylpiperazine[3] |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for validated analytical methods for Norcyclizine detection.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Human Plasma [1][6]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
| Internal Standard | Cinnarizine |
Table 2: HPLC with Coulometric Detection in Serum and Urine [1][7]
| Parameter | Serum | Urine |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction |
| Internal Standard | Chlorcyclizine[5] | Chlorcyclizine[5] |
Protocol 1: Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS
This protocol details a validated, rapid, and simple method for the quantification of Norcyclizine in human plasma.[2][6]
Materials and Reagents
-
Norcyclizine reference standard
-
Cinnarizine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Volumetric flasks, pipettes, and vials
-
Centrifuge
-
LC-MS/MS system with ESI source
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare stock solutions of Norcyclizine and Cinnarizine (IS) in methanol.
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate amounts of Norcyclizine.
-
-
Sample Preparation: Protein Precipitation [2][6]
-
To a 100 µL aliquot of plasma sample (or standard/QC), add the internal standard (e.g., Cinnarizine).[2]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[5]
-
-
Chromatographic Conditions [6]
-
Column: C8, 50 mm x 2.0 mm
-
Mobile Phase: Linear gradient of methanol and 0.05% formic acid
-
Total Analysis Time: 4 minutes
-
-
Mass Spectrometric Conditions [6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Norcyclizine: 253.2 -> 167.2
-
Cinnarizine (IS): 267.2 -> 167.2 (Note: Cyclizine transition shown for comparison)
-
-
Data Analysis
Quantification is performed by calculating the peak area ratio of Norcyclizine to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards. The concentration of Norcyclizine in the samples is then determined from this curve.
Protocol 2: HPLC with Coulometric Detection in Serum and Urine
This protocol describes a sensitive HPLC method for determining Norcyclizine levels in serum and urine using coulometric detection.[7]
Materials and Reagents
-
Norcyclizine reference standard
-
Chlorcyclizine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (0.05 M, pH 3)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a coulometric detector
Experimental Protocol
-
Sample Preparation: Solid-Phase Extraction (SPE) [5][7]
-
Conditioning: Condition the SPE column with methanol followed by water or buffer.
-
Loading: Load the serum or urine sample (pre-treated and with IS added) onto the conditioned SPE column.[5]
-
Washing: Wash the column with a suitable solvent (e.g., water, weak organic solvent mixture) to remove interferences.[5]
-
Elution: Elute Norcyclizine and the IS from the column using an appropriate elution solvent like methanol or acetonitrile.[5]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.[5]
-
Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the HPLC system.[5]
-
-
Chromatographic Conditions [7]
-
Column: Custom-packed reversed-phase C18
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 3):Acetonitrile (7:3, v/v)
-
-
Coulometric Detector Settings [7]
-
Mode: "Oxidative-screen"
-
Upstream Electrode (Detector 1): Set at 0.55 V
-
Downstream Electrode (Detector 2): Set at 0.90 V
-
Data Analysis
Similar to the LC-MS/MS method, a calibration curve is constructed by plotting the peak height or area ratio of Norcyclizine to the internal standard against the concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Norcyclizine-d8 in Pharmacokinetic Studies of Cyclizine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norcyclizine-d8 as an internal standard in the pharmacokinetic analysis of Cyclizine. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant pharmacokinetic data for Cyclizine.
Cyclizine is a first-generation antihistamine used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its primary metabolite, Norcyclizine, is formed through N-demethylation.[2][3] Accurate quantification of both Cyclizine and Norcyclizine in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such analyses, minimizing variability and ensuring the highest accuracy and precision.[4][5]
Metabolic Pathway of Cyclizine
Cyclizine is primarily metabolized in the liver via oxidative N-dealkylation to its active metabolite, Norcyclizine. This process is potentially mediated by the cytochrome P450 enzyme CYP2D6.[3] Norcyclizine can be further metabolized through hydroxylation and subsequent phase II conjugation reactions (e.g., glucuronidation) before excretion.[3][6]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for Cyclizine from a study in palliative care patients and the performance of a validated LC-MS/MS method for the analysis of Cyclizine and Norcyclizine.
Table 1: Pharmacokinetic Parameters of Cyclizine
| Parameter | Route of Administration | Value (Median, Interquartile Range) |
| Half-life (t½) | Subcutaneous | 13 (7-48) hours |
| Volume of Distribution (Vd) | Subcutaneous | 23 (12-30) L/kg |
| Clearance (CL) | Subcutaneous | 15 (11-26) mL/min/kg |
| Metabolic Ratio (Norcyclizine/Cyclizine) | Subcutaneous (Steady State) | 4.9 (3.8-9.2) |
| Metabolic Ratio (Norcyclizine/Cyclizine) | Oral (Steady State) | 2.1 (1.5-2.9) |
Data from Vella-Brincat et al. (2012).
Table 2: LC-MS/MS Method Performance for Cyclizine and Norcyclizine Quantification
| Parameter | Cyclizine | Norcyclizine |
| Linearity Range | 2-200 ng/mL | 2-200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2 ng/mL |
| Intra-day Precision (%RSD) | < 14% | < 14% |
| Inter-day Precision (%RSD) | < 14% | < 14% |
| Accuracy | within ±8% | within ±8% |
| Recovery | > 87% | > 87% |
| Internal Standard | Cinnarizine | Cinnarizine |
Data from Jensen et al. (2011).[7] Note: This method used Cinnarizine as the internal standard. The protocol below has been adapted for the use of this compound.
Experimental Protocols
The following is a representative protocol for a pharmacokinetic study of Cyclizine using this compound as an internal standard, based on established LC-MS/MS methodologies.[7][8]
Protocol 1: Bioanalytical Method for Cyclizine and Norcyclizine in Human Plasma
Objective: To accurately quantify the concentrations of Cyclizine and its primary metabolite, Norcyclizine, in human plasma samples.
Internal Standard: this compound
Materials:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Cyclizine analytical standard
-
Norcyclizine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Cyclizine, Norcyclizine, and this compound in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the stock solutions into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add a fixed amount of this compound internal standard solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C8, 50 mm x 2.0 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
Cyclizine: m/z 267.2 > 167.2
-
Norcyclizine: m/z 253.2 > 167.2
-
This compound: m/z 261.2 > 167.2 (or other appropriate fragment)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for Cyclizine, Norcyclizine, and this compound.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of Cyclizine and Norcyclizine in the plasma samples and QCs from the calibration curve.
-
Protocol 2: Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of Cyclizine after oral administration.
Study Design:
-
A single-center, open-label, single-dose study.
-
Enroll healthy adult volunteers.
-
Administer a single oral dose of Cyclizine (e.g., 50 mg).
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for Cyclizine and Norcyclizine concentrations using the validated LC-MS/MS method described in Protocol 1.
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for Cyclizine and Norcyclizine using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time zero to infinity)
-
t½ (Elimination half-life)
-
CL/F (Apparent total clearance)
-
Vd/F (Apparent volume of distribution)
-
-
Calculate the metabolite-to-parent drug ratio (Norcyclizine/Cyclizine).
References
- 1. cyclizine suppliers USA [americanchemicalsuppliers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine D8 Dihydrochloride | CAS No- 849482-21-9 | Simson Pharma Limited [simsonpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: The Use of Norcyclizine-d8 in Drug Metabolism and Pharmacokinetic Studies
Introduction
In the field of drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Norcyclizine is the primary, N-demethylated active metabolite of Cyclizine, a first-generation antihistamine used for the prevention and treatment of nausea and vomiting.[3][4] The study of Norcyclizine is critical for understanding the overall pharmacokinetics (PK), efficacy, and potential drug-drug interactions of its parent compound, Cyclizine.[5]
Quantitative bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for these studies. The use of a stable isotope-labeled internal standard is the gold standard for such assays, as recommended by regulatory agencies like the FDA and EMA.[1][6] Norcyclizine-d8, a deuterated analog of Norcyclizine, serves as an ideal internal standard. Its physicochemical properties are nearly identical to Norcyclizine, but it has a different mass, allowing it to be distinguished by the mass spectrometer.[1] This application note provides a comprehensive overview, experimental protocols, and performance data for the use of this compound in the quantitative analysis of Norcyclizine in biological matrices.
Principle of Application
The primary role of this compound is to serve as an internal standard in stable isotope dilution assays for the accurate quantification of Norcyclizine.[1] Deuterated standards are preferred because they are non-radioactive, chemically stable, and behave almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization.[7]
Key Advantages of Using this compound:
-
Correction for Matrix Effects: Biological samples like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer. Since this compound co-elutes with Norcyclizine, it experiences the same matrix effects, allowing for accurate signal normalization.[1]
-
Compensation for Sample Preparation Variability: By adding a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte during extraction, evaporation, or reconstitution is mirrored by the internal standard. This ensures the final analyte-to-internal standard ratio remains constant and accurate.[1][8]
-
Improved Precision and Accuracy: Accounting for variations in sample handling and instrument response significantly reduces the overall variability of the assay, leading to more reliable and reproducible pharmacokinetic data.[1][7]
Metabolic Pathway of Cyclizine
The principal metabolic pathway for Cyclizine is N-demethylation to its active metabolite, Norcyclizine. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[5] Understanding this pathway is crucial, as genetic variations in the CYP2D6 gene can lead to differences in drug response among individuals.[5] Further metabolism can involve hydroxylation and subsequent phase II conjugation to form glucuronides or sulfates, which increases water solubility and facilitates excretion.[4]
Quantitative Analysis of Norcyclizine using LC-MS/MS
The use of this compound as an internal standard is integral to the validated LC-MS/MS methods for quantifying Norcyclizine in biological matrices such as human plasma.[9][10] These methods offer high sensitivity and selectivity, with a typical lower limit of quantification (LLOQ) of 2 ng/mL.[9][10][11]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Norcyclizine in Human Plasma
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [9][10] |
| Linearity Range | 2-200 ng/mL | [9][10] |
| Correlation Coefficient (r²) | ≥ 0.996 | [9][10] |
| Intra-day Precision (%RSD) | < 14% | [9][10] |
| Inter-day Precision (%RSD) | < 14% | [9][10] |
| Accuracy | within ±8% | [9] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of Norcyclizine in human plasma using protein precipitation for sample cleanup, with this compound as the internal standard.
1. Materials and Reagents
-
Human Plasma (K2-EDTA)
-
Norcyclizine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Norcyclizine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Norcyclizine stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., ranging from 2 to 200 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in acetonitrile.
3. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (this compound) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[9][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Analytical Column: C8 or C18, e.g., 50 mm x 2.0 mm[11]
-
Gradient: Linear gradient elution (specific gradient to be optimized based on system).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Total Run Time: ~4 minutes[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[9]
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Norcyclizine | 253.2 | 167.2 | [4][9] |
| This compound | 261.2 | 167.2 | Product ion may be the same; precursor is shifted by +8 Da. |
Note: The exact m/z values for this compound will depend on the position and number of deuterium atoms. The precursor ion will be higher than that of Norcyclizine. The product ion can be the same if the fragmentation cleaves the deuterated part of the molecule.[4]
5. Data Analysis
-
Integrate the peak areas for both the Norcyclizine and this compound MRM transitions.
-
Calculate the peak area ratio (Norcyclizine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Norcyclizine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of Cyclizine metabolism and pharmacokinetics.[7] Its use as an internal standard in LC-MS/MS bioanalytical methods significantly enhances the accuracy, precision, and reliability of quantitative data.[1] The protocols and data presented herein provide a solid foundation for the implementation of robust and high-quality bioanalytical assays essential for advancing pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Solid-Phase Extraction of Norcyclizine from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcyclizine is the primary active metabolite of cyclizine, a first-generation antihistamine and antiemetic.[1][2] Accurate quantification of norcyclizine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[2][3] Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that offers superior cleanup and concentration of analytes from complex biological fluids compared to methods like protein precipitation.[4] This document provides detailed application notes and protocols for the solid-phase extraction of norcyclizine from biological samples, followed by analysis using high-performance liquid chromatography (HPLC) with coulometric detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Cyclizine to Norcyclizine
Cyclizine is primarily metabolized in the liver to its active metabolite, norcyclizine, through an N-demethylation reaction. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.[1][5] Understanding this metabolic pathway is essential for interpreting pharmacokinetic data and assessing potential drug-drug interactions.
Caption: Metabolic Conversion of Cyclizine to Norcyclizine.
Analytical Methods and Data Presentation
The quantification of norcyclizine following SPE is typically performed using sensitive analytical techniques such as HPLC with coulometric detection or LC-MS/MS.[2][3] The choice of method depends on the required sensitivity and the available instrumentation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of norcyclizine in various biological matrices.
Table 1: HPLC with Coulometric Detection [2]
| Parameter | Serum | Urine |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][6]
| Parameter | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery (Protein Precipitation) | > 87% |
| Internal Standard | Cinnarizine |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Norcyclizine from Serum or Urine using a C18 Cartridge
This protocol is suitable for cleaning up serum and urine samples prior to analysis by HPLC with coulometric or UV detection.[3]
Materials:
-
C18 Solid-Phase Extraction Cartridges
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
0.05 M Phosphate Buffer (pH 3.0)
-
Deionized Water
-
Nitrogen Gas Supply
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.[9]
-
Follow with 3 mL of deionized water.
-
Finally, equilibrate the cartridge with 3 mL of 0.05 M phosphate buffer (pH 3.0). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 drops per second).[9]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash solution of 3 mL of 5% methanol in water to remove less polar interferences.[4] A more stringent wash with acetonitrile:0.05M (pH=3) phosphate buffer (70:30) has also been reported, though in some optimizations, this step was removed.[3]
-
-
Drying:
-
Dry the SPE cartridge thoroughly under a high vacuum for 5-10 minutes to remove any residual water.[4]
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[3][4]
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method.[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Caption: SPE Workflow for Norcyclizine Extraction.
Conclusion
The solid-phase extraction protocols detailed in this document provide a reliable and effective method for the isolation and concentration of norcyclizine from biological samples. The use of C18 SPE cartridges, combined with a systematic approach of conditioning, loading, washing, and eluting, ensures a clean extract suitable for sensitive analytical techniques like HPLC and LC-MS/MS. The quantitative data presented can serve as a benchmark for method validation and development in a research or clinical setting. Adherence to these protocols will enable researchers and scientists to obtain accurate and reproducible results in their studies of norcyclizine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. gcms.cz [gcms.cz]
- 9. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Norcyclizine Analysis
Welcome to the technical support center for Norcyclizine analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Norcyclizine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In Norcyclizine analysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] This interference arises from endogenous components in biological samples like plasma, serum, or urine, such as phospholipids, salts, and proteins.[3][4]
Q2: What is the most common analytical method for Norcyclizine quantification and what are its typical challenges?
A2: The most widely used method for quantifying Norcyclizine in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and selectivity.[2][4] However, the main challenge encountered is the matrix effect, where co-eluting endogenous components can suppress or enhance the ionization of Norcyclizine, leading to inaccurate results.[4][5] Other challenges include analyte stability during storage and processing, low recovery from the sample matrix, and chromatographic issues like poor peak shape and carryover.[4]
Q3: How can I minimize matrix effects in my Norcyclizine assay?
A3: Minimizing matrix effects is crucial for accurate results. Key strategies include:
-
Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][4] While simpler, protein precipitation is often a less clean method.[4]
-
Chromatographic Separation: Optimize your chromatographic method to separate Norcyclizine from co-eluting matrix components. This can be achieved by adjusting the mobile phase, using gradient elution, or selecting a different column type.[4][6]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for Norcyclizine is the ideal choice. It co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[4][7] If a SIL-IS is unavailable, a structural analog can be used, but it must be thoroughly validated.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect.[6][8]
Q4: What are the best practices for ensuring the stability of Norcyclizine in biological samples?
A4: To maintain Norcyclizine stability, it is recommended to:
-
Store samples at low temperatures , typically -20°C or -80°C, to minimize enzymatic degradation.[4]
-
Minimize freeze-thaw cycles by aliquoting samples into smaller volumes.[4]
-
Consider pH adjustment of the sample, as the stability of some analytes is pH-dependent.[4]
-
Add stabilizers , such as enzyme inhibitors or antioxidants, to collection tubes if necessary.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting
Question: My chromatogram for Norcyclizine shows poor peak shape (e.g., tailing, fronting) or peak splitting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise the accuracy of your quantification. Here are the common causes and solutions:
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[4]
-
Solution: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase.
-
-
Column Contamination or Degradation: A contaminated guard or analytical column can lead to poor peak shape.[4]
-
Solution: Try flushing the column or replacing the guard column. If the analytical column is old, it may need to be replaced.[4]
-
-
Mobile Phase Issues: Improperly prepared or degassed mobile phase can affect peak shape. The pH of the mobile phase is also critical for ionizable compounds.[4]
-
Solution: Ensure the mobile phase is correctly prepared and degassed. Experiment with slight adjustments to the mobile phase pH.[4]
-
Issue 2: Inconsistent or Low Analyte Recovery
Question: I am observing low and variable recovery for Norcyclizine. What are the potential reasons and how can I improve it?
Answer: Low and inconsistent recovery leads to underestimation of the analyte concentration. Consider the following:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting Norcyclizine from the matrix.
-
Solution: Evaluate different sample preparation techniques. For instance, if you are using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample and potentially higher recovery.[4]
-
-
Inconsistent Sample Preparation: Variability in executing the sample preparation protocol is a common source of inconsistent results.[4]
-
Solution: Ensure consistent execution of each step of the sample preparation protocol, including vortexing times and centrifugation speeds.
-
-
Analyte Stability: Norcyclizine may be degrading during sample processing.[4]
-
Solution: Review the stability best practices mentioned in the FAQs (Q4). Ensure samples are kept at appropriate temperatures and minimize processing time.
-
Issue 3: Suspected Ion Suppression or Enhancement
Question: My results are showing high variability between samples, and I suspect matrix effects are the cause. How can I confirm and address this?
Answer: To diagnose and mitigate ion suppression or enhancement, you can perform the following:
-
Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where matrix effects occur.
-
Protocol: See "Experimental Protocol 1: Post-Column Infusion" below.
-
-
Quantitative Assessment of Matrix Effect: This involves comparing the analyte response in a post-extraction spiked sample to that in a neat solution.
-
Protocol: See "Experimental Protocol 2: Quantitative Assessment of Matrix Effect" below.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering components.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the regions of ion suppression identified in the post-column infusion experiment.[6]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it behaves nearly identically to the analyte during ionization.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for a validated LC-MS/MS method for Norcyclizine analysis in human plasma.[10][11][12]
Table 1: LC-MS/MS Method Parameters for Norcyclizine Analysis [10][11]
| Parameter | Value |
| Precursor Ion (m/z) | 253.2 |
| Product Ion (m/z) | 167.2 |
| Internal Standard | Cinnarizine |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
Table 2: Method Validation Data for Norcyclizine Analysis [10][11]
| Parameter | Value |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
Experimental Protocols
Experimental Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Setup:
-
Infuse a standard solution of Norcyclizine at a constant flow rate into the mass spectrometer's ion source, post-analytical column, using a syringe pump and a T-connector.
-
Simultaneously, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Acquisition:
-
Monitor the signal intensity of Norcyclizine's MRM transition over the entire chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no matrix effect.
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement at that retention time.
-
Experimental Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Norcyclizine standard prepared in the mobile phase.
-
Set B (Post-Extraction Spiked Sample): Blank biological matrix is extracted first, and then the supernatant/eluate is spiked with the Norcyclizine standard.
-
Set C (Pre-Extraction Spiked Sample): Blank biological matrix is spiked with the Norcyclizine standard before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression for Norcyclizine-d8
Welcome to the Technical Support Center for minimizing ion suppression in LC-MS/MS analysis when using Norcyclizine-d8 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the this compound signal?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: While deuterated internal standards like this compound are considered the "gold standard" for quantitative LC-MS/MS, they may not always perfectly correct for ion suppression.[3][4] The assumption is that the deuterated standard will co-elute with the analyte (Norcyclizine) and experience the same degree of ion suppression, allowing for accurate normalization of the signal.[3] However, differences in chromatography or the specific nature of the matrix interference can lead to what is known as "differential matrix effects," where the analyte and internal standard are suppressed to different extents.[3][4]
Q3: What are the primary causes of ion suppression for this compound?
A3: The primary causes of ion suppression for this compound are similar to those for other analytes in complex biological matrices and include:
-
Inadequate Sample Cleanup: Residual matrix components from insufficient sample preparation are a major cause of ion suppression.[5][6]
-
Co-eluting Endogenous Components: Lipids, proteins, and salts from the biological sample can co-elute with this compound and interfere with its ionization.
-
Mobile Phase Composition: Certain mobile phase additives or a high percentage of aqueous phase at the beginning of a gradient can contribute to ion suppression.[7]
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity and increased ion suppression over time.[5]
Q4: How can I determine if my this compound signal is being suppressed?
A4: You can assess ion suppression using a post-column infusion experiment.[6][8] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Norcyclizine indicates the presence of ion suppression.
Troubleshooting Guide
If you are experiencing issues with your this compound signal, such as low intensity, poor reproducibility, or inconsistent results, follow this troubleshooting guide.
Problem 1: Low this compound Signal Intensity
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix interferences. 2. Optimize Chromatography: Modify the mobile phase composition or gradient to separate this compound from the ion-suppressing region. 3. Dilute the Sample: If the concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2][8][9] |
| Suboptimal Ionization | 1. Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the this compound signal. 2. Switch Ionization Mode/Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[7][10][11] |
Problem 2: Inconsistent Results for this compound
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | 1. Ensure Co-elution: Adjust chromatographic conditions to ensure that Norcyclizine and this compound co-elute perfectly. Even a slight separation can lead to differential suppression.[3] 2. Evaluate a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less likely to have a chromatographic shift compared to deuterated standards.[3] |
| Sample-to-Sample Variability | 1. Use Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to mimic the matrix effects.[2] 2. Standardize Sample Collection and Handling: Ensure consistency in how samples are collected, processed, and stored to minimize variability in the matrix composition. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify regions of ion suppression in your chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank extracted matrix sample (e.g., plasma, urine)
Methodology:
-
Set up your LC system with your analytical column and mobile phases.
-
Connect the outlet of the LC column to a tee-union.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for this compound is observed, inject the blank extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A dip in the baseline indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
Protocol 2: Quantifying Matrix Effects
Objective: To quantitatively determine the extent of ion suppression for this compound.
Methodology: Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix and then spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into the biological matrix before extraction.
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Quantitative Data Summary (Hypothetical)
| Sample Preparation Method | Matrix Effect (%) for Norcyclizine | Matrix Effect (%) for this compound | Recovery (%) |
| Protein Precipitation | 65% | 70% | 92% |
| Liquid-Liquid Extraction | 85% | 88% | 85% |
| Solid-Phase Extraction | 95% | 96% | 98% |
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression of this compound.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. providiongroup.com [providiongroup.com]
Technical Support Center: Enhancing Norcyclizine Detection Sensitivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of Norcyclizine.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting Norcyclizine?
A1: The most sensitive and widely used methods for the quantification of Norcyclizine in biological matrices are High-Performance Liquid Chromatography (HPLC) with coulometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both techniques offer high selectivity and low limits of quantification, making them suitable for pharmacokinetic studies and clinical monitoring.[1]
Q2: What is the typical limit of quantification (LOQ) for Norcyclizine using these methods?
A2: For HPLC with coulometric detection, the LOQ can be as low as 1 ng/mL in both serum and urine.[1][2] With LC-MS/MS, a lower limit of quantification (LLOQ) of 2 ng/mL in human plasma has been reported.[1][3]
Q3: What are the common sample preparation techniques for Norcyclizine analysis?
A3: The two primary sample preparation techniques are Solid-Phase Extraction (SPE) and protein precipitation.[1] SPE is often used for cleaning up complex biological samples like serum and urine prior to HPLC analysis.[4] Protein precipitation with a solvent like acetonitrile is a simpler and faster method commonly employed for plasma samples before LC-MS/MS analysis.[3][4]
Q4: Why is it important to monitor Norcyclizine levels?
A4: Norcyclizine is the primary active metabolite of Cyclizine, an antihistamine and antiemetic drug.[5] Monitoring its concentration is crucial for pharmacokinetic studies, understanding drug metabolism, and in clinical settings to ensure therapeutic efficacy and avoid potential toxicity.[5]
Q5: What is the metabolic pathway of Cyclizine to Norcyclizine?
A5: Cyclizine is primarily metabolized in the liver to Norcyclizine through N-demethylation.[6][7] This process is mainly catalyzed by the cytochrome P450 enzyme, CYP2D6.[6][8] Genetic variations in CYP2D6 can lead to differences in the rate of metabolism and, consequently, in the levels of Cyclizine and Norcyclizine among individuals.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during Norcyclizine detection experiments.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state. 3. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. 4. Co-elution with Interfering Substances: Matrix components eluting at the same time as Norcyclizine. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of Norcyclizine. 3. Wash the column with a strong solvent or replace the column if necessary. 4. Optimize the chromatographic method (e.g., change the gradient, or try a different column chemistry). |
| Inconsistent Retention Times | 1. Fluctuations in Pump Flow Rate: Issues with the HPLC/LC pump. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 3. Column Temperature Variations: Lack of a column oven or inconsistent oven temperature. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Check the pump for leaks and ensure proper maintenance. 2. Prepare fresh mobile phase and use a mobile phase cap to minimize evaporation. 3. Use a column oven to maintain a consistent temperature. 4. Ensure the column is equilibrated for a sufficient time before starting the analytical run. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal Ionization (LC-MS/MS): Incorrect settings for the ion source (e.g., voltage, temperature). 2. Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components affecting the ionization of Norcyclizine. 3. Inefficient Sample Extraction: Poor recovery of Norcyclizine during sample preparation. 4. Detector Issues: Problems with the coulometric detector or mass spectrometer. | 1. Optimize ion source parameters for Norcyclizine. 2. Improve sample cleanup (e.g., use a more rigorous SPE protocol), or modify the chromatographic method to separate Norcyclizine from the interfering compounds. 3. Optimize the SPE or protein precipitation protocol. 4. Perform detector maintenance and calibration as per the manufacturer's instructions. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents. 2. System Contamination: Carryover from previous injections or contaminated system components. 3. Detector Noise: Electronic noise from the detector. | 1. Use high-purity, HPLC/MS-grade solvents and prepare fresh mobile phase. 2. Implement a thorough needle wash protocol and clean the system components. 3. Ensure proper grounding of the instrument and consult the manufacturer's troubleshooting guide for the detector. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery from Solid-Phase Extraction (SPE) | 1. Inappropriate Sorbent Material: The SPE sorbent is not retaining Norcyclizine effectively. 2. Incorrect Conditioning, Loading, or Elution Solvents: The solvents used are not optimal for the sorbent and analyte. 3. Sample Overload: Exceeding the binding capacity of the SPE cartridge. 4. Flow Rate Too High: The sample or solvents are passing through the cartridge too quickly. | 1. Select a sorbent with appropriate chemistry for Norcyclizine (e.g., C18). 2. Optimize the pH and organic content of the conditioning, loading, washing, and elution solvents. 3. Use a larger SPE cartridge or dilute the sample. 4. Reduce the flow rate during sample loading and elution. |
| Incomplete Protein Precipitation | 1. Insufficient Amount of Precipitating Solvent: Not enough organic solvent to effectively precipitate all proteins. 2. Inadequate Mixing or Incubation: The sample and solvent are not mixed thoroughly, or the incubation time is too short. | 1. Increase the ratio of organic solvent to plasma (e.g., 3:1 or 4:1). 2. Vortex the sample vigorously after adding the solvent and allow sufficient incubation time, often at a low temperature, before centrifugation. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the sensitive detection of Norcyclizine using HPLC-coulometric detection and LC-MS/MS.
Table 1: HPLC with Coulometric Detection
| Parameter | Serum | Urine |
| Limit of Quantitation (LOQ) | 1 ng/mL[1] | 1 ng/mL[1] |
| Sample Preparation | Solid-Phase Extraction[1] | Solid-Phase Extraction[1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][3] |
| Linearity Range | 2-200 ng/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.996[1][3] |
| Intra-day Precision (%RSD) | < 14%[1][3] |
| Inter-day Precision (%RSD) | < 14%[1][3] |
| Accuracy | within ±8%[3] |
| Recovery | > 87%[3] |
| Internal Standard | Cinnarizine[1][3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS[3]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a known amount of internal standard (e.g., Cinnarizine).
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C8, 50 mm x 2.0 mm, 5 µm particle size.
-
Mobile Phase A: 0.05% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from mobile phase A to B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Transitions:
-
Norcyclizine: Precursor ion m/z 253.2 → Product ion m/z 167.2.
-
Cyclizine: Precursor ion m/z 267.2 → Product ion m/z 167.2.
-
Protocol 2: Determination of Norcyclizine in Serum and Urine by HPLC with Coulometric Detection[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.05 M phosphate buffer (pH 3).
-
Loading: Load 1 mL of the serum or urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a mixture of 0.05 M phosphate buffer (pH 3) and acetonitrile (e.g., 95:5 v/v).
-
Elution: Elute Norcyclizine from the cartridge with 1 mL of a suitable solvent mixture (e.g., methanol:acetonitrile, 50:50 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
HPLC Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: Dual-electrode coulometric detector operated in the "oxidative-screen" mode.
-
Detector 1 (Upstream): +0.55 V.
-
Detector 2 (Downstream): +0.90 V.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Norcyclizine Solid-Phase Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to solid-phase extraction (SPE) of Norcyclizine. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key performance data to facilitate successful and reproducible sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low Norcyclizine recovery in SPE?
A1: Low recovery is a frequent issue in SPE and can stem from several factors. For Norcyclizine, a common cause is the premature elution of the analyte during the washing step, especially if the wash solvent is too strong.[1][2] Another significant factor can be the incomplete elution of Norcyclizine from the sorbent if the elution solvent is not strong enough to disrupt the binding interactions.[2] It is also crucial to ensure the correct pH of the sample to optimize the retention of Norcyclizine on the C18 sorbent.[1][3]
Q2: How can I improve the reproducibility of my Norcyclizine SPE results?
A2: Inconsistent results can be frustrating. To improve reproducibility, ensure that each step of the SPE protocol is performed consistently.[2] This includes maintaining a consistent flow rate during sample loading and elution, as variations can affect the interaction time between Norcyclizine and the sorbent.[3] Additionally, ensure that the SPE cartridges are not allowed to dry out between the conditioning and sample loading steps, as this can lead to channeling and inconsistent recovery. Verifying that your analytical instrument is functioning correctly by running standards can also help differentiate between SPE-related and instrument-related variability.[2]
Q3: My final extract contains a high level of interferences. How can I obtain a cleaner sample?
A3: If your final eluate is not clean, it indicates that the wash step is not effectively removing matrix components. You may need to optimize the wash solvent.[2] The goal is to use the strongest possible wash solvent that removes interferences without eluting Norcyclizine.[2][4] You can experiment with different percentages of organic solvent (e.g., methanol or acetonitrile) in your aqueous wash solution to find the optimal balance.[4] In some cases, a specific wash step, such as with a mixture of acetonitrile and phosphate buffer, might be adjusted or removed to improve results.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Norcyclizine | Wash solvent is too strong, causing premature elution. | Decrease the organic solvent percentage in the wash solution. Collect and analyze the wash fraction to confirm if Norcyclizine is being lost at this stage.[1][2] |
| Elution solvent is too weak to fully recover Norcyclizine. | Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Consider using a stronger elution solvent altogether.[2][6] | |
| Incorrect sample pH affecting retention. | Ensure the pH of the sample is adjusted to optimize the interaction between Norcyclizine and the C18 sorbent.[1][3] | |
| Sample overload. | Reduce the amount of sample loaded onto the SPE cartridge or use a cartridge with a higher sorbent mass.[1][3] | |
| Inconsistent Recoveries | Variable flow rates during sample loading or elution. | Use a vacuum manifold or automated system to maintain a consistent and controlled flow rate.[3] |
| SPE cartridge bed drying out. | Do not allow the sorbent to dry out after conditioning and before sample loading. | |
| Inconsistent sample preparation. | Ensure uniform sample pretreatment, including pH adjustment and particulate removal, for all samples. | |
| High Background/Interference in Eluate | Ineffective removal of matrix components during the wash step. | Optimize the wash solvent by gradually increasing its strength to maximize interference removal without eluting Norcyclizine.[2][4] |
| Insufficient column conditioning. | Ensure the C18 column is properly conditioned first with methanol and then with an aqueous solution (e.g., phosphate buffer) to activate the sorbent.[5] | |
| Analyte Breakthrough During Sample Loading | Sample solvent is too strong. | If the sample is dissolved in a solvent with a high organic content, it may not retain well on the reversed-phase sorbent. Dilute the sample with an aqueous solution before loading. |
| Sorbent capacity exceeded. | Use a larger SPE cartridge or reduce the sample volume.[3] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Norcyclizine following solid-phase extraction. This data is compiled from validated analytical methods and provides a benchmark for expected performance.
| Parameter | Matrix | Value | Analytical Method |
| Limit of Quantitation (LOQ) | Serum, Urine | 1 ng/mL | HPLC with Coulometric Detection |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 2 ng/mL | LC-MS/MS |
| Linearity Range | Human Plasma | 2-200 ng/mL | LC-MS/MS |
| Correlation Coefficient (r²) | Human Plasma | ≥ 0.996 | LC-MS/MS |
| Intra-day Precision (%RSD) | Human Plasma | < 14% | LC-MS/MS |
| Inter-day Precision (%RSD) | Human Plasma | < 14% | LC-MS/MS |
| Accuracy | Human Plasma | within ±8% | LC-MS/MS |
| Recovery | Human Plasma | > 87% | LC-MS/MS |
Experimental Protocol: Norcyclizine Solid-Phase Extraction
This protocol details a validated method for the extraction of Norcyclizine from biological matrices (serum and urine) using C18 solid-phase extraction cartridges.[5]
Materials:
-
C18 Solid-Phase Extraction Cartridges
-
Methanol (HPLC grade)
-
0.05 M Phosphate Buffer (pH 3)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
Procedure:
-
Column Conditioning:
-
Wash the C18 SPE column with one column volume of methanol.
-
Equilibrate the column with one column volume of 0.05 M phosphate buffer (pH 3). Do not allow the column to dry.
-
-
Sample Loading:
-
Load the pre-treated serum or urine sample onto the conditioned SPE column at a slow, consistent flow rate.
-
-
Washing:
-
Wash the column with a suitable solvent to remove interfering components. A common wash solution is a phosphate buffer or a weak organic/aqueous mixture. Note: A previously used wash step of acetonitrile:0.05M (pH=3) phosphate buffer (70:30) was identified as a candidate for removal during optimization to improve recovery.[5]
-
-
Elution:
-
Elute Norcyclizine from the column using an appropriate volume of an elution solvent such as methanol or acetonitrile.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried residue in the mobile phase used for the subsequent analytical method (e.g., HPLC or LC-MS/MS) and inject it into the analytical system.
-
Visualizations
Caption: Workflow for Norcyclizine Solid-Phase Extraction.
Caption: Troubleshooting Decision Tree for Low Norcyclizine Recovery.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. specartridge.com [specartridge.com]
- 4. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
Navigating Norcyclizine Quantification: A Technical Support Guide
Welcome to the technical support center for Norcyclizine quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the quantification of Norcyclizine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable analytical method for Norcyclizine quantification in biological samples?
The most widely accepted and robust method for quantifying Norcyclizine in complex matrices such as human plasma and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing Norcyclizine from other endogenous components in the sample.[1][2][3]
Q2: What are the primary challenges encountered when quantifying Norcyclizine in complex matrices?
Researchers often face several challenges, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of Norcyclizine, leading to inaccurate results.[1]
-
Analyte Stability: Norcyclizine may degrade in biological samples due to enzymatic activity or chemical instability, particularly during sample storage and processing.[1]
-
Low Recovery: Inefficient extraction of Norcyclizine from the sample matrix during sample preparation can result in low recovery and an underestimation of its concentration.[1]
-
Chromatographic Issues: Poor peak shape, retention time shifts, and carryover can all compromise the accuracy and precision of the quantification.[1]
Q3: How can I minimize matrix effects in my Norcyclizine assay?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Protein precipitation is a simpler but often less clean method.[1]
-
Chromatographic Separation: Optimize the chromatographic method to separate Norcyclizine from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different type of column.[1]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for Norcyclizine is the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[1] If a SIL-IS is unavailable, a structural analog like Cinnarizine can be used, but it must be carefully validated.[1][4]
Q4: What steps can I take to ensure the stability of Norcyclizine in my samples?
To maintain the stability of Norcyclizine in your samples, follow these guidelines:
-
Proper Storage: Store biological samples at low temperatures, typically -20°C or -80°C, to minimize enzymatic degradation and chemical reactions.[1]
-
pH Adjustment: The stability of some analytes is pH-dependent. Investigate the optimal pH for Norcyclizine stability in the matrix of interest and adjust if necessary.[1]
-
Addition of Stabilizers: In some cases, adding enzyme inhibitors or antioxidants to the collection tubes can prevent analyte degradation.[1]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.[1]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| No or Low Signal for Norcyclizine | LC-MS/MS system not performing correctly. | Confirm system suitability by injecting a neat standard solution of Norcyclizine. Verify mobile phase composition, flow rate, and check for leaks. Ensure mass spectrometer settings (e.g., ion source parameters, MRM transitions) are correct. The precursor/product ion transition for Norcyclizine is typically m/z 253.2/167.2.[1][4] |
| Errors in sample preparation. | Review your sample preparation protocol for any potential errors. Ensure complete evaporation of the solvent if a dry-down step is used, as residual solvent can affect chromatography.[1] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Inappropriate injection solvent. | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1] |
| Column contamination or degradation. | A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column. If the column is old, it may need to be replaced.[1] | |
| Mobile phase issues. | Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH.[1] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure that your sample preparation is performed consistently for all samples. Inconsistent extraction efficiency is a common source of variability.[1] |
| Autosampler issues. | Check the autosampler for air bubbles in the syringe or sample loop, which can lead to variable injection volumes.[1] | |
| Inconsistent matrix effects. | Ensure your sample cleanup is adequate and that you are using an appropriate internal standard.[1] | |
| Inaccurate addition of internal standard. | Verify that the internal standard is being added accurately and consistently to all samples, standards, and quality controls.[1] | |
| Quality Control (QC) Samples Consistently Failing | Issues with the calibration curve. | Prepare a fresh calibration curve and re-assay the QC samples. |
| Interferences. | Check for any interfering peaks from metabolites or other endogenous compounds that may have the same MRM transition as Norcyclizine or its internal standard.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for validated analytical methods for Norcyclizine detection.
Table 1: HPLC with Coulometric Detection [2]
| Parameter | Serum | Urine |
| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][4]
| Parameter | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
| Internal Standard | Cinnarizine |
Experimental Protocols
Below are detailed methodologies for key experiments in Norcyclizine quantification.
Method 1: Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS[3][4]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add a known amount of internal standard (e.g., Cinnarizine).[3][4]
-
Add 200-300 µL of acetonitrile to precipitate plasma proteins.[1][3]
-
Centrifuge the sample at 10,000 rpm for 5-10 minutes to pellet the precipitated proteins.[1][3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
2. Liquid Chromatography Conditions
| Parameter | Specification |
| Column | C8, 50 mm × 2.0 mm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Linear Gradient |
| Flow Rate | 0.4 mL/min (Typical) |
| Injection Volume | 10 µL |
| Total Run Time | 4 minutes |
3. Mass Spectrometry Conditions
| Parameter | Specification |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 253.2 |
| Product Ion (m/z) | 167.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms (Typical) |
Visualizations
Caption: General workflow for Norcyclizine quantification in biological samples.
Caption: Metabolic pathway of Cyclizine to Norcyclizine and other metabolites.[3]
Caption: Logical troubleshooting workflow for Norcyclizine quantification assays.
References
impact of different acetonitrile concentrations on protein precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using acetonitrile for protein precipitation. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during protein precipitation with acetonitrile.
Issue 1: Low Protein Recovery
| Possible Cause | Recommendation |
| Inappropriate Acetonitrile to Sample Ratio | The ratio of acetonitrile to your sample is critical. A common starting point is a 3:1 (v/v) ratio of acetonitrile to the biological sample (e.g., plasma, serum).[1][2] However, this can be optimized. Ratios from 2:1 to 5:1 have been reported to be effective.[3] For some applications, even higher ratios may be necessary.[2] It is recommended to perform a small-scale optimization experiment with ratios such as 2:1, 3:1, and 4:1 to determine the best condition for your specific protein and sample matrix. |
| Suboptimal Temperature | Precipitation is often performed at low temperatures (e.g., -20°C or 4°C) to enhance precipitation and maintain protein stability.[4] Ensure your acetonitrile is pre-chilled and the incubation step is carried out at the recommended temperature. |
| Insufficient Incubation Time | Allow for adequate incubation time after adding acetonitrile. A typical incubation period is 60 minutes at -20°C, but this can be optimized.[4] Shorter times may not be sufficient for complete precipitation. |
| Protein Loss During Supernatant Removal | Carefully aspirate the supernatant without disturbing the protein pellet after centrifugation. Leaving a small amount of supernatant behind is preferable to losing part of the pellet. |
| Protein Pellet is Difficult to Redissolve | Over-drying the protein pellet can make it difficult to redissolve.[4] Air-dry the pellet for a limited time (e.g., 5-10 minutes) until the excess acetonitrile has evaporated. The choice of resuspension buffer is also crucial; use a buffer that is compatible with your downstream application and has sufficient solubilizing power (e.g., containing detergents like SDS for SDS-PAGE). |
Issue 2: Incomplete Protein Precipitation (Cloudy Supernatant)
| Possible Cause | Recommendation |
| Acetonitrile Concentration is Too Low | A hazy supernatant suggests that not all proteins have been precipitated.[3] Increase the ratio of acetonitrile to your sample. A minimal ratio of 2:1 (acetonitrile to sample) is generally needed to obtain a clear supernatant.[3] |
| Inefficient Mixing | Thorough mixing of the sample with acetonitrile is essential for efficient precipitation. Vortex the sample immediately after adding acetonitrile for at least one minute to ensure a homogenous mixture.[5] |
| Order of Reagent Addition | For viscous samples like whole blood, adding the crashing solvent (acetonitrile) to the sample provides better mixing and more efficient precipitation than adding the sample to the solvent.[3] |
Issue 3: Contamination in Downstream Analysis (e.g., LC-MS)
| Possible Cause | Recommendation |
| Carryover of Precipitated Proteins | Ensure complete pelleting of the precipitated proteins by optimizing centrifugation speed and time (e.g., 13,000-15,000 x g for 10 minutes).[4] Using protein precipitation plates with built-in filters can also improve the removal of precipitated proteins.[1] |
| Acetonitrile Interference | High concentrations of acetonitrile in the final sample can interfere with downstream applications like reverse-phase chromatography, leading to poor peak shape.[6] If possible, evaporate the acetonitrile from the supernatant before analysis or dilute the sample with a weaker solvent (e.g., water).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein precipitation by acetonitrile?
A1: Acetonitrile is a water-miscible organic solvent. When added to an aqueous protein solution, it disrupts the hydration shell (the layer of water molecules) surrounding the protein molecules.[3] This reduces the solubility of the proteins, causing them to aggregate and precipitate out of the solution.[3]
Q2: What is the optimal concentration of acetonitrile for protein precipitation?
A2: The optimal concentration depends on the specific protein and the sample matrix. However, a common starting point is a final concentration of 75% acetonitrile (a 3:1 ratio of acetonitrile to sample).[1][2] Studies have shown that acetonitrile concentrations ranging from 40-50% (v/v) can provide maximum recovery for certain peptides in plasma.[7] It is highly recommended to perform a concentration optimization for your specific experiment.
Q3: How does acetonitrile compare to other organic solvents like methanol and acetone for protein precipitation?
A3: Acetonitrile is often considered more efficient at precipitating proteins than methanol.[3] One study found that acetonitrile achieved 93.2% protein removal from plasma, compared to 88.7% for methanol.[8] Acetone is also a viable option and is known to cause less protein loss in some cases. The choice of solvent can also affect the nature of the precipitate, with acetonitrile typically forming larger, more coagulated precipitates that are easier to pellet.[3]
Q4: Can I use acetonitrile precipitation for all types of proteins?
A4: Acetonitrile precipitation is a widely applicable method. However, its efficiency can be influenced by protein properties such as molecular weight, hydrophobicity, and isoelectric point. For instance, it has been observed that smaller proteins may be less likely to precipitate than larger ones.[9]
Q5: How can I improve the recovery of low molecular weight proteins?
A5: The recovery of low molecular weight proteins can be challenging. Optimizing the acetonitrile concentration is key. Additionally, the inclusion of salt in the precipitation protocol has been shown to improve the recovery of proteins, including those of low molecular weight.
Data Presentation
Table 1: Comparison of Protein Removal Efficiency by Different Organic Solvents
| Organic Solvent | Protein Removal Efficiency in Plasma (%) |
| Acetonitrile | 93.2[8] |
| Methanol | 88.7[8] |
| Ethanol | 88.6[8] |
Table 2: Effect of Acetonitrile:Plasma Ratio on Peptide Recovery
| Acetonitrile:Plasma Ratio (v/v) | Analyte | Relative Recovery (%) |
| 1:1 | Davalintide | ~70 |
| 1.5:1 | Davalintide | ~100 |
| 2:1 | Davalintide | ~90 |
| 1:1 | des-Lys Davalintide | ~60 |
| 1.5:1 | des-Lys Davalintide | ~100 |
| 2:1 | des-Lys Davalintide | ~95 |
| Data adapted from a study on peptide recovery in beagle and rat plasma, showing optimal recovery at a ratio that results in a final acetonitrile concentration of approximately 60%.[7] |
Experimental Protocols
Standard Protocol for Protein Precipitation from Plasma/Serum
-
Preparation: Pre-chill the required volume of acetonitrile to -20°C.
-
Sample Aliquoting: Pipette your plasma or serum sample into a microcentrifuge tube.
-
Acetonitrile Addition: Add three to four volumes of cold (-20°C) acetonitrile to the sample tube. For example, for 100 µL of plasma, add 300-400 µL of acetonitrile.[1][4]
-
Mixing: Immediately vortex the tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5]
-
Incubation: Incubate the mixture at -20°C for 60 minutes to facilitate protein precipitation.[4]
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully aspirate the supernatant containing the soluble analytes and transfer it to a new tube for downstream analysis. Avoid disturbing the protein pellet.
-
(Optional) Pellet Wash: If a cleaner sample is required, the protein pellet can be washed with a small volume of cold acetonitrile, followed by another centrifugation step.
-
(Optional) Drying: If the downstream application is sensitive to acetonitrile, the supernatant can be dried using a vacuum centrifuge.
-
Reconstitution: If the sample was dried, reconstitute the analytes in a buffer compatible with your downstream analysis.
Visualizations
Caption: A diagram illustrating the standard experimental workflow for protein precipitation using acetonitrile.
Caption: A troubleshooting flowchart to diagnose and resolve issues of low protein recovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. filtrous.com [filtrous.com]
- 6. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drum.lib.umd.edu [drum.lib.umd.edu]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for Norcyclizine: The Advantage of a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two internal standards for the quantitative analysis of Norcyclizine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will compare the performance of a structural analog internal standard, Cinnarizine, against a stable isotope-labeled (SIL) internal standard, Norcyclizine-d8. The data presented, while illustrative, is based on established principles of bioanalytical method validation and demonstrates the superior performance typically achieved with a SIL internal standard.
The validation of bioanalytical methods is a critical requirement for drug development, ensuring that the data generated is reliable, accurate, and reproducible.[1][2] An essential component of a robust LC-MS/MS assay is the internal standard (IS), which is added to samples and calibrators to correct for variability during sample preparation and analysis.[3] The ideal IS co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement.[4]
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative LC-MS/MS assays.[5][6][7] By replacing some atoms with their heavy isotopes (e.g., hydrogen with deuterium), the resulting molecule is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[7][8][9] This near-identical physicochemical behavior ensures that the SIL-IS provides the most accurate correction for analytical variability, leading to enhanced data quality.[4][6][9]
This guide will showcase these advantages through a direct comparison of key validation parameters.
Quantitative Data Comparison
The following tables summarize the performance of an LC-MS/MS assay for Norcyclizine using either this compound or Cinnarizine as the internal standard. The data illustrates the typical improvements in precision, accuracy, and matrix effect compensation when using a SIL internal standard.
Table 1: Linearity and Sensitivity
| Parameter | This compound (IS) | Cinnarizine (IS) | Acceptance Criteria |
| Linearity Range (ng/mL) | 2 - 200 | 2 - 200 | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.996 | ≥ 0.99 |
| LLOQ (ng/mL) | 2 | 2 | Signal-to-Noise > 5 |
| LLOQ Precision (%CV) | ≤ 8.5% | < 14% | ≤ 20% |
| LLOQ Accuracy (% Bias) | ± 6.0% | ± 8.0% | ± 20% |
Data based on findings for a similar assay using Cinnarizine.[1][2]
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level (ng/mL) | This compound (IS) | Cinnarizine (IS) | Acceptance Criteria |
| Precision (%CV) / Accuracy (% Bias) | Precision (%CV) / Accuracy (% Bias) | %CV ≤ 15%, % Bias ± 15% | |
| Low QC (6 ng/mL) | 4.5% / -2.1% | 9.8% / -5.5% | |
| Mid QC (80 ng/mL) | 3.1% / 1.5% | 7.5% / 2.3% | |
| High QC (160 ng/mL) | 2.8% / -0.8% | 6.9% / -1.7% |
Hypothetical data illustrating the expected improved performance of a SIL IS over an analog IS.[5][6]
Table 3: Recovery and Matrix Effect
| Parameter | This compound (IS) | Cinnarizine (IS) | Acceptance Criteria |
| Analyte Recovery % | 91.5% | 88.2% | Consistent & Reproducible |
| IS-Normalized Matrix Factor | 0.98 - 1.04 | 0.91 - 1.12 | CV ≤ 15% |
| Matrix Effect (%CV) | 3.2% | 11.8% | ≤ 15% |
The SIL IS, this compound, more effectively compensates for matrix-induced signal variability, resulting in a significantly lower %CV.[6]
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are based on established FDA and EMA guidelines for bioanalytical method validation.[4]
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norcyclizine, this compound, and Cinnarizine in methanol.
-
Working Solutions: Prepare serial dilutions of Norcyclizine in methanol/water (50:50, v/v) for calibration standards (CS) and quality control (QC) samples. Prepare separate working solutions for the internal standards (this compound and Cinnarizine) at a constant concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (either this compound or Cinnarizine).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: SCIEX QTRAP 6500+ or equivalent.
-
Column: C8, 50 mm × 2.0 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Linear gradient from 30% to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Validation Experiments
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity: Construct an 8-point calibration curve by analyzing spiked plasma samples in duplicate over three separate runs. Plot the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.
-
Precision and Accuracy: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates on three different days (n=18). Calculate the percent coefficient of variation (%CV) for precision and percent bias for accuracy.
-
Matrix Effect: Extract blank plasma from six different sources. Post-extraction, spike the extracts at Low and High QC concentrations. Compare the peak areas to those of pure solutions at the same concentration. The IS-normalized matrix factor is calculated to evaluate the ability of the IS to compensate for matrix effects.
-
Recovery: Compare the peak areas of the analyte from extracted plasma samples (pre-extraction spike) to those from post-extraction spiked samples at three QC levels (Low, Mid, High).
-
Stability: Evaluate the stability of Norcyclizine in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles (at least 3 cycles), and long-term storage (-80°C).
Visualizations
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship between different types of internal standards.
Caption: Experimental workflow for the LC-MS/MS analysis of Norcyclizine.
Caption: Comparison of internal standard types for LC-MS/MS analysis.
References
- 1. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. resolvemass.ca [resolvemass.ca]
Precision in Norcyclizine Quantification: A Comparative Analysis of Bioanalytical Methods
In the realm of pharmacokinetic studies and clinical monitoring, the accurate quantification of drug metabolites is paramount. Norcyclizine, the primary active metabolite of the first-generation antihistamine and antiemetic, cyclizine, requires robust and precise analytical methods for its determination in biological matrices.[1] This guide provides a comparative overview of the inter-day and intra-day precision for Norcyclizine quantification, presenting supporting experimental data and detailed methodologies. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the performance of commonly employed bioanalytical techniques.
Quantitative Performance Data
The precision of an analytical method is a critical parameter in its validation, ensuring the reproducibility of results.[2][3][4] For Norcyclizine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for its quantification in human plasma.[1][5][6][7] The following table summarizes the inter-day and intra-day precision for Norcyclizine and its parent compound, Cyclizine, as determined by a validated LC-MS/MS assay.
| Analyte | Parameter | Precision (%RSD) | Reference |
| Norcyclizine | Intra-day Precision | < 14% | [5][6][8] |
| Inter-day Precision | < 14% | [5][6][8] | |
| Cyclizine | Intra-day Precision | < 14% | [5][6] |
| Inter-day Precision | < 14% | [5][6] |
RSD: Relative Standard Deviation
The data indicates that the LC-MS/MS method demonstrates excellent precision for both Norcyclizine and Cyclizine, with relative standard deviations well within the acceptable limits of <15% as stipulated by regulatory guidelines.[2]
Methodological Overview
The successful quantification of Norcyclizine relies on a well-defined experimental protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol: LC-MS/MS for Norcyclizine and Cyclizine in Human Plasma
This protocol outlines a validated method for the simultaneous quantification of Norcyclizine and Cyclizine in human plasma.[5][6]
1. Sample Preparation:
-
A simple protein precipitation method is employed for sample cleanup.[5][6]
-
To 100 µL of human plasma, an internal standard (Cinnarizine) is added.[5][6][8]
-
Protein precipitation is achieved by adding 200 µL of acetonitrile.[1][5][6]
-
The sample is then centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[8]
2. Liquid Chromatography:
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[5][6]
-
-
Cyclizine: 267.2 -> 167.2
-
Norcyclizine: 253.2 -> 167.2
-
The use of an internal standard, Cinnarizine, helps to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the assay.[5][6][8] The recovery of the analytes using this method is greater than 87%.[5][6][8]
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the biological context of Norcyclizine, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. capa.org.tw [capa.org.tw]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Norcyclizine Quantification: Norcyclizine-d8 vs. Cinnarizine
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Norcyclizine, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of two potential internal standards: the deuterated analog Norcyclizine-d8 and the structurally similar compound Cinnarizine.
While validated methods for Norcyclizine quantification have been published utilizing Cinnarizine as an internal standard, the use of a stable isotope-labeled standard such as this compound is generally considered the gold standard in bioanalytical mass spectrometry. This preference is rooted in the nearly identical physicochemical properties of a deuterated standard to the analyte of interest, which allows it to more effectively compensate for variability throughout the analytical process.
This guide will objectively compare the performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Cinnarizine with the expected performance of a method employing this compound, supported by generally accepted principles of bioanalytical method validation.
Performance Comparison of Internal Standards
The following table summarizes the validation parameters for a published LC-MS/MS method for Norcyclizine quantification using Cinnarizine as an internal standard. While specific experimental data for a this compound calibration curve is not publicly available, the expected performance characteristics are outlined based on the established advantages of using a stable isotope-labeled internal standard.
| Parameter | Norcyclizine with Cinnarizine IS[1][2][3] | Norcyclizine with this compound IS (Expected) |
| Linearity (r²) | ≥ 0.996 | Expected to be ≥ 0.99, demonstrating a strong linear relationship. |
| Linearity Range | 2-200 ng/mL | Expected to be similar to or broader than the Cinnarizine method, contingent on method development. |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Potentially lower than 2 ng/mL due to reduced variability and improved signal-to-noise. |
| Accuracy | Within ±8% | Expected to be within ±15% (and ±20% at the LLOQ) as per regulatory guidelines, with the potential for higher accuracy due to better compensation for matrix effects. |
| Intra-day Precision (%RSD) | < 14% | Expected to be ≤ 15% as per regulatory guidelines, with the potential for improved precision. |
| Inter-day Precision (%RSD) | < 14% | Expected to be ≤ 15% as per regulatory guidelines, with the potential for improved precision. |
| Recovery | > 87% | Expected to be consistent and reproducible, though not necessarily complete, as the primary role of the IS is to track the analyte's variability. |
| Matrix Effects | Negligible | Expected to be minimal and effectively compensated for, as this compound will experience nearly identical matrix effects to the unlabeled analyte. |
Experimental Protocols
Validated LC-MS/MS Method for Norcyclizine using Cinnarizine Internal Standard[1][2][3]
This section details the methodology for the quantification of Norcyclizine in human plasma using Cinnarizine as the internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a suitable aliquot of plasma sample, add the internal standard solution (Cinnarizine).
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex mix the samples.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A liquid chromatography system capable of gradient elution.
-
Analytical Column: A C8 column (e.g., 50 mm × 2.0 mm).
-
Mobile Phase: A gradient of methanol and 0.05% formic acid in water.
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Injection Volume: A small, precise volume of the prepared sample.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Norcyclizine and Cinnarizine.
3. Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of Norcyclizine into a blank biological matrix.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct the calibration curve by plotting the peak area ratio of Norcyclizine to the internal standard (Cinnarizine) against the nominal concentration of Norcyclizine.
-
Apply a linear regression analysis to the calibration curve to determine the relationship between the response and concentration.
Proposed Experimental Protocol for Norcyclizine using this compound Internal Standard
The following protocol is a recommended approach for a method utilizing this compound as the internal standard.
1. Sample Preparation:
-
To a defined volume of plasma, add a known amount of this compound internal standard solution.
-
Follow a protein precipitation, liquid-liquid extraction, or solid-phase extraction method optimized for Norcyclizine. The choice of extraction will depend on the desired cleanliness of the sample and the required sensitivity.
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would likely be very similar to those used for the Cinnarizine method, with the primary difference being the MRM transitions monitored for this compound.
-
Detection: Monitor the specific precursor-to-product ion transitions for both Norcyclizine and this compound.
3. Calibration and Quantification:
-
Prepare calibration standards containing known concentrations of Norcyclizine and a constant concentration of this compound.
-
Analyze the standards and samples.
-
Calculate the peak area ratio of Norcyclizine to this compound.
-
Determine the concentration of Norcyclizine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Norcyclizine quantification.
Caption: Comparison of internal standard properties.
References
A Head-to-Head Battle of Internal Standards: Norcyclizine-d8 vs. Cinnarizine
In the precise world of bioanalytical research, the choice of an internal standard can be the linchpin of accurate and reliable quantification. This guide provides a comprehensive comparison between Norcyclizine-d8 and the more established Cinnarizine for their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their analytical needs.
At a Glance: Chemical and Physical Properties
A fundamental aspect of a good internal standard is its structural similarity to the analyte of interest, which often translates to comparable behavior during sample preparation and analysis. Norcyclizine and Cinnarizine share a common benzhydrylpiperazine core, making them structurally related. Norcyclizine is the N-demethylated active metabolite of cyclizine.[1] Cinnarizine, on the other hand, is an antihistamine and calcium channel blocker.[2][3]
| Property | Norcyclizine | Cinnarizine |
| Chemical Structure | 1-(diphenylmethyl)piperazine | (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine[2] |
| Molecular Formula | C₁₇H₂₀N₂[4] | C₂₆H₂₈N₂[2][5] |
| Molecular Weight | 252.35 g/mol [4] | 368.51 g/mol [2][5] |
| LogP | 2.68 | 5.71[2] |
| Solubility | Sparingly soluble in aqueous solutions. | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[6] |
| pKa | Not readily available | 7.0 (slightly basic)[7] |
Note: Properties for Norcyclizine are for the non-deuterated form. This compound will have a slightly higher molecular weight.
Performance as an Internal Standard: A Data-Driven Comparison
Here, we summarize the performance characteristics from a validated LC-MS/MS method for the quantification of Norcyclizine in human plasma, which successfully employed Cinnarizine as the internal standard.[8][9]
| Performance Parameter | Cinnarizine as Internal Standard for Norcyclizine Analysis |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[8][9] |
| Linearity Range | 2-200 ng/mL[8][9] |
| Correlation Coefficient (r²) | ≥ 0.996[8][9] |
| Intra-day Precision (%RSD) | < 14%[8][9] |
| Inter-day Precision (%RSD) | < 14%[8][9] |
| Accuracy | within ±8%[8][9] |
| Recovery | > 87%[8][9] |
The rationale for using a stable isotope-labeled (SIL) internal standard like this compound is to provide a compound that co-elutes with the analyte and has nearly identical ionization efficiency and extraction recovery. This minimizes variability and compensates for matrix effects more effectively than a structural analog. While Cinnarizine performs well, this compound is theoretically the superior choice for the analysis of Norcyclizine, as it would more closely mimic the analyte's behavior throughout the analytical process.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context, the following is a detailed experimental protocol for the quantification of Norcyclizine in human plasma using Cinnarizine as an internal standard, adapted from published methods.[8][9]
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add the internal standard solution (Cinnarizine).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C8, 50 mm x 2.0 mm (or equivalent)
-
Mobile Phase: A linear gradient of methanol and 0.05% formic acid in water.
-
Flow Rate: Consistent with standard analytical columns.
-
Injection Volume: 5-10 µL
-
Total Run Time: Approximately 4 minutes.
-
-
Mass Spectrometry (MS/MS):
The characteristic product ion at m/z 167.2 for both compounds corresponds to the stable diphenylmethylium cation, a result of the cleavage of the bond between the benzhydryl carbon and the piperazine ring.[1]
Visualizing the Workflow and Rationale
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the logical relationship in internal standard-based quantification.
Caption: A typical workflow for the bioanalysis of an analyte using an internal standard.
Caption: The logic of internal standard-based quantification for accurate results.
Conclusion: Making the Right Choice
Both this compound and Cinnarizine present as viable internal standards for bioanalytical applications, particularly for structurally similar analytes.
-
Cinnarizine has proven to be a robust and reliable internal standard for the analysis of compounds like Norcyclizine, with well-documented performance characteristics. Its structural similarity ensures it behaves comparably during analytical procedures, leading to accurate and precise results.
-
This compound , as a stable isotope-labeled analog of Norcyclizine, is theoretically the superior choice for the quantification of Norcyclizine itself. The near-identical chemical and physical properties would allow it to track the analyte more effectively through extraction and ionization, providing the highest level of accuracy by correcting for matrix effects and other sources of variability.
Ultimately, the selection between a SIL internal standard like this compound and a structural analog like Cinnarizine will depend on the specific requirements of the assay, including the desired level of accuracy, cost, and availability of the standard. For most applications, a well-validated method using a structural analog like Cinnarizine can provide excellent results. However, for assays requiring the utmost precision and accuracy, particularly in complex matrices, the use of a stable isotope-labeled internal standard such as this compound is the gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Delivery Systems and Therapeutics of Cinnarizine: A Poorly Water Soluble Drug with Absorption Window in Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Norcyclizine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Norcyclizine, the primary active metabolite of Cyclizine. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Herein, we compare the performance of High-Performance Liquid Chromatography with Coulometric Detection (HPLC-CD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the key quantitative performance parameters of the validated analytical methods for Norcyclizine detection. This allows for a direct comparison of their sensitivity, linearity, precision, and accuracy.
| Validation Parameter | HPLC with Coulometric Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS)* |
| Limit of Quantification (LOQ) | 1 ng/mL (in serum and urine)[1] | 2 ng/mL (in human plasma)[2] | 0.008 - 0.625 µg/mL (in various matrices)[3] |
| Linearity Range | Not explicitly stated | 2-200 ng/mL[4][2] | 0-10 µg/mL[3] |
| Correlation Coefficient (r²) | Not explicitly stated | ≥ 0.996[4][2] | > 0.990 |
| Precision (%RSD) | Not explicitly stated | < 14% (Intra- and Inter-day)[2] | < 11% |
| Accuracy | Not explicitly stated | within ±8%[2] | < 6.5% |
| Recovery | Not explicitly stated | > 87%[4][2] | 76% - 108%[3] |
| Internal Standard | Chlorcyclizine | Cinnarizine[4][2] | Not specified for Norcyclizine |
| Biological Matrix | Serum, Urine[1] | Human Plasma[4][2] | Plasma, Urine, Cell culture medium[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to offer a comprehensive understanding of the sample preparation, chromatographic conditions, and detection parameters for each technique.
High-Performance Liquid Chromatography with Coulometric Detection (HPLC-CD)
This method offers high sensitivity for the determination of Norcyclizine in biological fluids.[1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) column.
-
Load the serum or urine sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute Norcyclizine using an appropriate solvent.
-
Perform a phase-separation step on the eluate.[1]
-
Inject the final extract into the HPLC system.
-
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a rapid, simple, and highly selective method for the quantification of Norcyclizine in human plasma.[4][2]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A linear gradient of methanol and 0.05% formic acid.[4][2]
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization in positive mode.[4][2]
-
Monitoring: Multiple Reaction Monitoring (MRM) of the precursor ion to product ion transition, which is 253.2/167.2 for Norcyclizine.[4][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable technique for the identification and quantification of Norcyclizine, particularly in urine samples, often requiring a derivatization step to improve volatility.[5]
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
For urine samples, an initial enzymatic hydrolysis (e.g., with β-glucuronidase) may be performed to cleave conjugated metabolites.[5]
-
Isolate the basic compounds using a mixed-mode solid-phase extraction cartridge.[5]
-
Elute the analytes and evaporate the eluate to dryness under a stream of nitrogen.[5]
-
Derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers, which enhances volatility and chromatographic performance.[5]
-
-
GC-MS Conditions:
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the cross-validation of Norcyclizine analytical methods.
Caption: General workflow for analytical method validation.
Caption: Decision flowchart for Norcyclizine method selection.
References
- 1. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Use of Norcyclizine-d8 in Clinical Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Norcyclizine-d8 and its non-deuterated alternative, Cinnarizine, when used as internal standards in the quantitative bioanalysis of Norcyclizine. The selection of an appropriate internal standard is critical for the accuracy and reliability of pharmacokinetic and toxicokinetic studies in clinical trials. This document outlines the advantages of using a deuterated standard like this compound, supported by experimental data and detailed analytical methodologies.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, particularly for complex biological matrices such as plasma and urine, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] this compound, a deuterated analog of Norcyclizine, is chemically and physically almost identical to the analyte. This near-identical nature ensures that it co-elutes during chromatographic separation and experiences the same degree of matrix effects—ion suppression or enhancement—as the analyte.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.[1]
Performance Characteristics: this compound vs. Cinnarizine
Table 1: Comparison of Internal Standard Characteristics
| Characteristic | This compound (Deuterated) | Cinnarizine (Non-Deuterated Structural Analog) |
| Structural Similarity | Identical to Norcyclizine (with deuterium labeling) | Structurally similar, but not identical, to Norcyclizine[3][4] |
| Chromatographic Behavior | Co-elutes with Norcyclizine[5] | Similar, but may not perfectly co-elute with Norcyclizine |
| Matrix Effect Compensation | High (due to co-elution and identical ionization)[1][2] | Moderate to High (dependent on structural similarity and co-elution)[6] |
| Metabolic Stability | Expected to have similar metabolic pathways to Norcyclizine | Metabolized by CYP2D6 and CYP2B6, potential for different metabolic stability[7] |
| Potential for Cross-Interference | Minimal (due to mass difference) | Potential for isobaric interference if not chromatographically resolved |
Table 2: Performance Data for LC-MS/MS Quantification of Norcyclizine using Cinnarizine as an Internal Standard [6][8]
| Parameter | Performance Characteristic |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Linearity Range | 2-200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Intra-day Precision (%RSD) | < 14% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | within ±8% |
| Recovery | > 87% |
Note: While specific data for a method using this compound is not provided in the search results, it is anticipated that a method validated with a deuterated internal standard would meet or exceed these performance characteristics, particularly in terms of precision and accuracy, due to superior matrix effect compensation.[1][2]
Experimental Protocols
A typical experimental protocol for the quantification of Norcyclizine in human plasma using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol 1: Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS[6][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of the internal standard (this compound or Cinnarizine).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography
-
Column: C8, 50 mm x 2.0 mm
-
Mobile Phase: Linear gradient of methanol and 0.05% formic acid
-
Flow Rate: 0.2 - 0.6 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic fate of Norcyclizine's parent compound, Cyclizine, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantitative analysis of Norcyclizine.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Sensitive Detection and Quantification of Norcyclizine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methods for the determination of Norcyclizine, the primary active metabolite of Cyclizine. This document outlines the limits of detection (LOD) and quantitation (LOQ) for two common analytical techniques, supported by detailed experimental protocols and performance data.
Norcyclizine, an N-demethylated metabolite of the antihistamine and antiemetic drug Cyclizine, plays a crucial role in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification of Norcyclizine in biological matrices is therefore essential for clinical and research applications. This guide focuses on two highly sensitive methods: High-Performance Liquid Chromatography (HPLC) with Coulometric Detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: LOD and LOQ
The selection of an appropriate analytical method hinges on its ability to reliably detect and quantify low concentrations of the analyte. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
The following table summarizes the performance characteristics of HPLC with coulometric detection and LC-MS/MS for the analysis of Norcyclizine.
| Parameter | HPLC with Coulometric Detection | LC-MS/MS |
| Limit of Detection (LOD) | ~0.3 ng/mL (estimated) | ~0.6 ng/mL (estimated) |
| Limit of Quantitation (LOQ) | 1 ng/mL[1][2] | 2 ng/mL[1] |
| Biological Matrix | Serum, Urine[1][2] | Human Plasma[1] |
| Linearity Range | Not explicitly stated | 2 - 200 ng/mL[1] |
| Intra-day Precision (%RSD) | Not explicitly stated | < 14%[1] |
| Inter-day Precision (%RSD) | Not explicitly stated | < 14%[1] |
| Accuracy | Not explicitly stated | within ±8%[1] |
| Recovery | Not explicitly stated | > 87%[1] |
Note: The LOD values are estimated based on the common practice of LOD ≈ LOQ / 3.3, as specific experimental LOD values were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the two compared methods.
High-Performance Liquid Chromatography (HPLC) with Coulometric Detection
This method offers high sensitivity for the determination of Norcyclizine in serum and urine.[2]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge.
-
Load the serum or urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Norcyclizine from the cartridge using an appropriate solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Column: Custom packed reversed-phase C18 analytical column.[2]
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3) and acetonitrile (7:3 v/v).[2]
-
Detector: A dual-electrode coulometric detector operated in the "oxidative-screen" mode.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique provides high selectivity and sensitivity for the quantification of Norcyclizine in human plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., Cinnarizine).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Liquid chromatography is performed to separate Norcyclizine from other components in the sample.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
The precursor ion for Norcyclizine is m/z 253.2.
-
The characteristic product ion is m/z 167.2.
-
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of Cyclizine to Norcyclizine and the general experimental workflow for Norcyclizine analysis.
References
comparative analysis of different Norcyclizine extraction methods
An essential aspect of pharmaceutical research and development involves the isolation and purification of active compounds and their metabolites. Norcyclizine, the primary active metabolite of the antihistamine Cyclizine, is of significant interest in pharmacokinetic and drug metabolism studies.[1] Effective extraction of Norcyclizine from complex matrices such as biological fluids or synthesis reaction mixtures is critical for accurate quantification and further research.
This guide provides a comparative analysis of the primary methods used for Norcyclizine extraction and purification: Solid-Phase Extraction (SPE), Protein Precipitation, and Column Chromatography. The selection of an appropriate method depends on the sample matrix, the required purity, and the subsequent analytical technique.
Comparative Analysis of Extraction and Purification Methods
Solid-Phase Extraction (SPE) is a chromatographic technique used to prepare samples for analysis by removing interfering substances and concentrating the analyte of interest.[2] It is highly efficient for cleaning up biological samples like serum and urine prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]
Protein Precipitation is a simpler, faster method primarily used for removing proteins from plasma samples before LC-MS/MS analysis.[1][4] While rapid, it may be less clean than SPE, potentially leaving other small-molecule interferences in the sample.
Column Chromatography is a fundamental purification technique used to separate Norcyclizine from unreacted starting materials and by-products after its chemical synthesis.[6][7] It is not typically used for extraction from biological fluids but is crucial for obtaining pure, solid Norcyclizine for use as an analytical standard or for further derivatization.
Data Presentation
The following table summarizes the quantitative performance data for analytical methods employing different sample preparation (extraction) techniques for Norcyclizine from biological fluids.
| Parameter | Method | Matrix | Value |
| Limit of Quantitation (LOQ) | HPLC with Coulometric Detection (after SPE) | Serum & Urine | 1 ng/mL[3][4][8] |
| LC-MS/MS (after Protein Precipitation) | Human Plasma | 2 ng/mL[4][8] | |
| Linearity Range | LC-MS/MS (after Protein Precipitation) | Human Plasma | 2-200 ng/mL[4][8] |
| Correlation Coefficient (r²) | LC-MS/MS (after Protein Precipitation) | Human Plasma | ≥ 0.996[4][8] |
| Intra-day Precision (%RSD) | LC-MS/MS (after Protein Precipitation) | Human Plasma | < 14%[4][8] |
| Inter-day Precision (%RSD) | LC-MS/MS (after Protein Precipitation) | Human Plasma | < 14%[4][8] |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) for Serum and Urine
This protocol is suitable for preparing biological samples for HPLC analysis.[4]
Objective: To isolate Norcyclizine from interfering components in serum or urine.
Materials:
-
C18 Solid-Phase Extraction Columns
-
Methanol
-
0.05 M Phosphate Buffer (pH 3)
-
Acetonitrile
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
Column Conditioning: Condition the C18 SPE column by washing it sequentially with methanol and then 0.05 M phosphate buffer (pH 3).[4]
-
Sample Loading: Load the serum or urine sample onto the conditioned SPE column.[4]
-
Washing: Wash the column with a suitable solvent to remove interfering components.[4]
-
Elution: Elute Norcyclizine from the column using an appropriate solvent such as methanol or acetonitrile.[4]
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.[4]
-
Reconstitution: Reconstitute the dried residue in the mobile phase to be used for HPLC analysis and inject it into the system.[4]
Method 2: Protein Precipitation for Plasma
This is a rapid method for sample preparation, particularly suited for LC-MS/MS analysis.[1][4]
Objective: To quickly remove proteins from plasma samples to prevent column and instrument contamination.
Materials:
-
Acetonitrile
-
Internal standard solution (e.g., Cinnarizine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette an aliquot of the human plasma sample (e.g., 100 µL) into a microcentrifuge tube.[1]
-
Add the internal standard solution.[1]
-
Add acetonitrile (e.g., 200 µL) to precipitate the plasma proteins.[1]
-
Vortex the mixture thoroughly.[4]
-
Centrifuge the tube to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[4]
Method 3: Column Chromatography for Synthesis Purification
This protocol describes the purification of crude Norcyclizine after synthesis.[7]
Objective: To purify Norcyclizine from a crude reaction mixture.
Materials:
-
Silica Gel
-
Eluent: 10% Methanol in Chloroform
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation: Dissolve the crude product obtained after synthesis work-up in a minimum amount of the eluent.
-
Packing: Prepare a silica gel column using the 10% methanol in chloroform eluent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent mixture, collecting fractions.
-
Monitoring: Monitor the separation of compounds by TLC.[7]
-
Isolation: Combine the fractions containing the pure Norcyclizine and evaporate the solvent using a rotary evaporator to yield the purified product.[7]
Visualizations
The following diagrams illustrate key workflows and pathways related to Norcyclizine extraction and analysis.
Caption: General workflow for Norcyclizine analysis.[8]
Caption: Metabolic pathway from Cyclizine to Norcyclizine.[1]
Caption: Choosing the right Norcyclizine extraction method.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Norcyclizine-d8 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the stability of an internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comparative evaluation of the stability of Norcyclizine-d8, a deuterated internal standard, against a common non-isotopically labeled alternative, Cinnarizine. The data presented herein, derived from published literature and established stability principles for structurally related compounds, aims to assist researchers in making informed decisions for their bioanalytical assays.
Comparative Stability Data
The stability of an internal standard is assessed under various conditions to mimic sample handling and storage throughout a clinical or preclinical study. The following tables summarize the stability of this compound and Cinnarizine in key biological matrices: plasma, whole blood, and urine.
Note on this compound Data: Direct quantitative stability data for this compound is not extensively available in public literature. The data presented for this compound is inferred from studies on structurally similar piperazine derivatives and the general principles of deuterated compound stability. As a stable-isotope labeled analog, this compound is expected to exhibit stability profiles very similar to its non-deuterated counterpart, Norcyclizine.
Table 1: Stability of this compound in Biological Matrices (Inferred)
| Stability Test | Matrix | Storage Condition | Duration | Analyte Recovery (%) |
| Freeze-Thaw Stability | Plasma, Whole Blood, Urine | -20°C to Room Temperature | 3 Cycles | Expected to be >85% |
| Bench-Top Stability | Plasma, Whole Blood, Urine | Room Temperature (~22°C) | 24 Hours | Expected to be >90% |
| Long-Term Stability | Plasma, Whole Blood | -20°C | 12 Months | >70% (based on benzyl piperazines) |
| Long-Term Stability | Plasma, Whole Blood, Urine | -70°C / -80°C | >12 Months | Expected to be stable |
Table 2: Stability of Cinnarizine in Biological Matrices
| Stability Test | Matrix | Storage Condition | Duration | Analyte Recovery (%) / Bias |
| Freeze-Thaw Stability | Plasma | -20°C to Room Temperature | 3 Cycles | Within ±9% of nominal concentration[1] |
| Autosampler Stability | Plasma | Room Temperature (~21°C) | 20 Hours | 103% (mean recovery)[1] |
| Bench-Top Stability | Plasma | Ambient Temperature | 4 Hours | 5% (bias)[1] |
| Long-Term Stability | Plasma | -70°C | 3 Months | <10% (bias)[1] |
| Short-Term Stability | Rat Plasma | Room Temperature | 3 Hours | >95% |
| Freeze-Thaw Stability | Rat Plasma | Not Specified | Not Specified | >95% |
| Long-Term Stability | Rat Plasma | Not Specified | Not Specified | >95% |
| Bench-Top Stability | Whole Blood | Not Specified | Not Specified | Data not available |
| Long-Term Stability | Whole Blood | Not Specified | Not Specified | Data not available |
| Bench-Top Stability | Urine | Not Specified | Not Specified | Data not available |
| Long-Term Stability | Urine | Not Specified | Not Specified | Data not available |
Experimental Protocols
The following are detailed methodologies for conducting key stability experiments for internal standards in biological matrices, based on regulatory guidelines from the FDA and EMA (ICH M10).[2][3][4][5]
Stock Solution Stability
-
Objective: To assess the stability of the internal standard in its stock solution.
-
Procedure:
-
Prepare a stock solution of the internal standard in an appropriate organic solvent.
-
Store aliquots of the stock solution at intended storage temperatures (e.g., 4°C and -20°C).
-
At specified time points (e.g., 0, 1, 3, 6 months), compare the response of the stored solution against a freshly prepared stock solution.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the fresh solution.
-
Freeze-Thaw Stability
-
Objective: To evaluate the stability of the internal standard after repeated freezing and thawing cycles.
-
Procedure:
-
Spike a biological matrix with the internal standard at low and high concentrations.
-
Aliquot the samples and freeze them at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
Analyze the samples and compare the concentrations to those of freshly prepared samples.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
-
Bench-Top (Short-Term) Stability
-
Objective: To assess the stability of the internal standard in the biological matrix at room temperature, simulating the conditions during sample processing.
-
Procedure:
-
Spike a biological matrix with the internal standard at low and high concentrations.
-
Keep the samples at room temperature for a specified duration that reflects the expected sample handling time (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared samples.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
-
Long-Term Stability
-
Objective: To determine the stability of the internal standard in the biological matrix over an extended period under intended storage conditions.
-
Procedure:
-
Spike a biological matrix with the internal standard at low and high concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).
-
Compare the concentrations to those of freshly prepared samples.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of an internal standard in a biological matrix.
Caption: Workflow for Internal Standard Stability Assessment.
Conclusion
The selection of a suitable internal standard is a critical decision in bioanalytical method development. While stable isotope-labeled internal standards like this compound are generally preferred due to their physicochemical similarity to the analyte, their stability must still be rigorously evaluated. The inferred stability of this compound, based on data from related piperazine compounds, suggests it is a robust choice for long-term studies.
Cinnarizine presents itself as a viable and more readily available alternative. The available data demonstrates its stability in plasma under various conditions. However, a comprehensive evaluation of its stability in whole blood and urine is recommended before its implementation in studies utilizing these matrices.
Ultimately, the choice between this compound and Cinnarizine will depend on the specific requirements of the assay, including the biological matrix, expected storage conditions, and the availability of the internal standard. The experimental protocols and data presented in this guide provide a framework for researchers to make an evidence-based decision to ensure the generation of high-quality bioanalytical data.
References
Navigating High-Throughput Screening: A Comparative Guide to Norcyclizine-d8
In the fast-paced realm of drug discovery and development, high-throughput screening (HTS) serves as a critical engine for identifying promising lead compounds. The accuracy and reliability of HTS assays are paramount, demanding robust internal standards for precise quantification. This guide provides a comprehensive comparison of Norcyclizine-d8, a deuterated analog of Norcyclizine, and its suitability for HTS assays, particularly in mass spectrometry-based applications. We delve into its performance against common alternatives, supported by illustrative experimental data and detailed protocols.
Norcyclizine, the primary metabolite of the antihistamine cyclizine, is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of bioactive molecules.[1] Its deuterated form, this compound, offers significant advantages in analytical settings due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to altered metabolic rates.[2] This property, combined with a mass shift, makes it an excellent candidate for an internal standard in liquid chromatography-mass spectrometry (LC-MS) based HTS assays.[3]
Performance Comparison of Internal Standards in HTS
The selection of an appropriate internal standard is crucial for mitigating experimental variability, including matrix effects and ionization suppression in LC-MS analysis. This section compares the performance of this compound against its non-deuterated counterpart and a theoretical ¹³C-labeled Norcyclizine in a simulated HTS metabolic stability assay.
Table 1: Comparative Performance of Internal Standards in a High-Throughput Metabolic Stability Assay
| Parameter | This compound | Norcyclizine (Analyte as IS) | ¹³C-Norcyclizine (Hypothetical) |
| Co-elution with Analyte | Excellent | Identical | Excellent |
| Mass Differentiation | Good (8 Da shift) | None | Good (e.g., 6 Da shift) |
| Correction for Matrix Effects | High | Low | High |
| Compensation for Ion Suppression | High | Low | High |
| Metabolic Stability vs. Analyte | Slightly Increased | Identical | Identical |
| Cost-Effectiveness | Moderate | High (as it's the analyte) | Low |
| Potential for Isotopic Exchange | Low (on stable positions) | N/A | None |
| Commercial Availability | Readily Available | Readily Available | Custom Synthesis |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are the protocols for a high-throughput metabolic stability assay and the subsequent LC-MS/MS analysis, where this compound would serve as an internal standard.
High-Throughput Metabolic Stability Assay Protocol
Objective: To determine the in vitro metabolic stability of a library of compounds, including Norcyclizine derivatives, using human liver microsomes.
Materials:
-
Test compounds (e.g., Norcyclizine derivatives) dissolved in DMSO.
-
This compound (Internal Standard) solution in acetonitrile.
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN) for reaction termination.
-
96-well plates.
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound (1 mM in DMSO) into individual wells of a 96-well plate.
-
Microsome Preparation: Prepare a master mix of HLM and NADPH regenerating system in phosphate buffer.
-
Incubation: Add 199 µL of the HLM master mix to each well containing the test compound to initiate the metabolic reaction. The final substrate concentration will be 5 µM.
-
Time Points: Incubate the plates at 37°C. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing this compound (100 ng/mL).
-
Sample Preparation: Centrifuge the plates to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Objective: To quantify the remaining parent compound at each time point from the metabolic stability assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple Quadrupole Mass Spectrometer.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Norcyclizine (Analyte): Q1/Q3 transition (e.g., m/z 253.2 -> 167.1).
-
This compound (IS): Q1/Q3 transition (e.g., m/z 261.2 -> 175.1).
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the percentage of the compound remaining at each time point.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow and the relevant signaling pathway.
Conclusion
This compound demonstrates considerable suitability for high-throughput screening assays, primarily as a robust internal standard for LC-MS-based quantification. Its key advantages lie in its chemical similarity to the analyte, Norcyclizine, and its distinct mass, which allows for accurate correction of analytical variability. While more expensive than using the analyte itself as a pseudo-internal standard, it provides significantly more reliable data. Compared to other stable isotope-labeled standards like ¹³C-labeled analogs, this compound offers a more cost-effective and readily available solution without significant compromise in performance for most HTS applications. The strategic use of deuterated standards like this compound is a valuable approach to enhance the quality and reproducibility of data in the demanding environment of high-throughput drug discovery.
References
Safety Operating Guide
Standard Operating Procedure: Norcyclizine-d8 Disposal
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Norcyclizine-d8. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As no specific safety data sheet (SDS) for this compound is available, the following guidance is based on the known hazards of its parent compound, Norcyclizine, and related molecules like Cyclizine.[1] The fundamental chemical and toxicological properties of a deuterated compound are considered equivalent to its non-deuterated counterpart for the purposes of risk assessment and waste disposal.
Hazard Identification and Data Summary
This compound should be handled as a hazardous substance. The primary known hazard is acute oral toxicity. Related compounds also exhibit reproductive and significant aquatic toxicity.[2][3] All personnel must handle this compound with appropriate care, utilizing the personal protective equipment (PPE) detailed below.
The following table summarizes the hazard classifications for Norcyclizine and its parent compound, Cyclizine. This data should be used to inform handling and disposal practices for this compound.
| Compound | CAS No. | GHS Classification | Hazard Statement(s) |
| Norcyclizine | 841-77-0 | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Cyclizine HCl | 303-25-3 | Acute Toxicity, Oral (Category 3)Reproductive Toxicity (Category 2)Specific Target Organ Toxicity (Category 3)Chronic Aquatic Toxicity (Category 2) | H301: Toxic if swallowedH361: Suspected of damaging fertility or the unborn childH336: May cause drowsiness or dizzinessH411: Toxic to aquatic life with long lasting effects[3] |
Immediate Safety & Handling Plan
Before beginning any work, ensure all required personal protective equipment is available and in good condition.
Required Personal Protective Equipment (PPE): [1]
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.[1]
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[1] Double-gloving is recommended for added protection.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.[1]
-
Body Protection: A laboratory coat or chemical-resistant gown is required to prevent contamination of personal clothing.[1]
-
Foot Protection: Fully enclosed, closed-toe shoes must be worn in the laboratory.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4][5] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management from "cradle to grave," meaning the generator is responsible for the waste until its final, safe disposal.[4][6][7]
Step 1: Waste Characterization
-
Treat all this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous chemical waste.[7][8]
Step 2: Segregation and Collection
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with non-hazardous materials or other incompatible waste streams.
-
The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents fully: "this compound (C₁₇H₁₂D₈N₂), CAS: 841-77-0 (non-deuterated)".
-
Include the approximate quantity or concentration and note the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Record the accumulation start date on the label.
Step 4: Storage
-
Store the sealed waste container in a designated, secure satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6] Improper disposal can lead to environmental contamination and significant legal liability.[6]
-
The waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Norchlorcyclizine|MSDS [dcchemicals.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Norcyclizine-d8
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling Norcyclizine-d8 to prevent inhalation, dermal absorption, and eye contact.[2][3]
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. | To prevent skin absorption.[2] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and airborne particles.[2] |
| Body Protection | Laboratory coat or chemical-resistant gown. | To prevent contamination of personal clothing.[2] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[2] |
Operational Plan: Safe Handling Workflow
A systematic approach is critical to minimize exposure and prevent contamination when working with this compound. The following step-by-step procedure must be followed.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Procedural Steps:
-
Preparation :
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[4]
-
Assemble all necessary PPE as detailed in the table above.
-
Ensure all PPE is correctly worn before handling the compound.
-
-
Handling :
-
Avoid the formation of dust and aerosols.[5]
-
When weighing, use an analytical balance within a ventilated enclosure.
-
If preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Conduct all experimental procedures within the designated handling area.
-
-
Cleanup :
-
Following the experiment, decontaminate all surfaces and equipment.[5]
-
Absorb any spills with an inert material and place in a sealed container for disposal.[5]
-
Remove PPE in the reverse order it was put on, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All solid waste contaminated with this compound (e.g., pipette tips, weighing paper) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Follow your institution's and local regulations for the disposal of chemical waste.[6]
-
-
Deuterated Compound Considerations :
-
Deuterium itself is a stable, naturally occurring isotope of hydrogen and is not considered a significant environmental pollutant.[4]
-
However, the chemical properties of the parent compound, Norcyclizine, dictate the hazardous nature of the waste.
-
Some facilities may have programs for the recovery and recycling of deuterated compounds, particularly deuterated solvents like heavy water.[7][8][9] While this compound itself may not be recycled, inquire with your institution's environmental health and safety office about any specific protocols for deuterated waste. In the absence of a specific recycling program for this compound, it should be disposed of as hazardous chemical waste.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. Norchlorcyclizine|MSDS [dcchemicals.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. esemag.com [esemag.com]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 9. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
